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  • Product: 7-methoxy-1H-pyrazolo[3,4-b]quinoline
  • CAS: 156461-95-9

Core Science & Biosynthesis

Foundational

The 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Scaffold: Synthesis, Physicochemical Properties, and Pharmacological Profiling

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The 1H-pyrazolo[3,4-b]quinoline framework represents a highly versatile, plan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 1H-pyrazolo[3,4-b]quinoline framework represents a highly versatile, planar tricyclic pharmacophore that has been the subject of intensive research for over a century due to its broad spectrum of biological activities, including antiviral, antimalarial, and kinase-inhibitory properties[1]. Within this class, 7-methoxy-1H-pyrazolo[3,4-b]quinoline and its 3-amino derivatives stand out. The introduction of an electron-donating methoxy group at the 7-position significantly alters the electronic distribution of the quinoline ring, enhancing lipophilicity, modifying photophysical properties, and optimizing the molecule's fit within hydrophobic enzymatic pockets.

This technical guide provides an in-depth analysis of the chemical properties, self-validating synthetic methodologies, and the dual-action pharmacological profile (cytotoxicity and kinase inhibition) of the 7-methoxy-1H-pyrazolo[3,4-b]quinoline scaffold.

Chemical Structure and Physicochemical Properties

The core structure of 7-methoxy-1H-pyrazolo[3,4-b]quinoline consists of a pyrazole ring fused to a quinoline system. The planarity of this tricyclic system allows for efficient DNA intercalation, while the methoxy substitution at the 7-position acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic system.

Quantitative Spectral and Physical Data

The following table summarizes the key physicochemical and spectral properties of the 1,3-unsubstituted 7-methoxy-1H-pyrazolo[3,4-b]quinoline[2].

PropertyValue / Description
Molecular Formula C₁₁H₉N₃O
Molecular Weight 199.21 g/mol
Melting Point 232–234 °C
Synthesis Yield ~90% (via protected chloro-aldehyde route)
IR (KBr, cm⁻¹) 3120 (N-H), 3060, 3005, 2864, 1625 (C=N), 1589, 1507, 1234 (C-O), 1146, 935, 835
¹H NMR (CDCl₃, δ) 3.92 (s, 3H, -OCH₃), 7.12 (dd, J=9 Hz, 2.4 Hz, 1H, Ar-H)

Synthetic Methodology & Causality

The Synthetic Challenge

A logical precursor to 1H-pyrazolo[3,4-b]quinolines is the corresponding 2-chloro-3-formylquinoline. However, direct nucleophilic aromatic substitution (S_NAr) of the chlorine atom by hydrazine, followed by condensation with the adjacent aldehyde, is notoriously problematic. Direct reaction often leads to premature hydrazone formation at the highly reactive aldehyde, resulting in complex polymeric mixtures rather than the desired cyclized tricycle[2].

The Mechanistic Solution

To enforce causality in the reaction pathway, the aldehyde must be temporarily deactivated. By protecting the 3-formyl group as an acetal (using ethylene glycol), the electrophilicity of the carbon is masked. This forces the hydrazine to exclusively attack the 2-chloro position via S_NAr. Subsequent acid-catalyzed deprotection releases the aldehyde, which immediately undergoes spontaneous, intramolecular cyclization with the adjacent hydrazine moiety to form the thermodynamically stable pyrazole ring[2].

Synthesis A 2-Chloro-7-methoxy -3-formylquinoline B Aldehyde Protection (Ethylene Glycol, p-TsOH) A->B C Acetal Intermediate (Stable to Nucleophiles) B->C D Hydrazine Substitution (NH2NH2, Heat) C->D E Hydrazino Acetal Intermediate D->E F Deprotection & Cyclization (HCl, Reflux) E->F G 7-Methoxy-1H-pyrazolo [3,4-b]quinoline F->G

Caption: Synthesis workflow for 7-methoxy-1H-pyrazolo[3,4-b]quinoline via acetal protection.

Pharmacological Profile & Biological Activity

The 3-amino derivative of this scaffold, 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline , has been extensively evaluated for its dual action as an antiviral/cytotoxic agent and a bacterial kinase inhibitor.

Cytotoxicity and Cell Cycle Arrest

While initially designed as an antiviral compound (showing efficacy comparable to acyclovir against HSV-1), the 7-methoxy derivative exhibits profound cytotoxicity in specific mammalian cell lines[3].

  • Causality: The planar tricyclic structure acts as a DNA intercalator. The 7-methoxy group increases cellular permeability compared to unsubstituted variants. Upon intercalation, the compound induces severe DNA damage, triggering the G2/M cell cycle checkpoint and subsequent apoptosis.

  • Selectivity: Interestingly, while normal breast epithelial cells (MCF-10A, MCF-12A) and triple-negative breast cancer cells (MDA-MB-231) undergo >80% apoptosis at 100 μM, MCF-7 breast cancer cells demonstrate intrinsic resistance (<20% apoptosis)[3].

Bacterial Serine/Threonine Protein Kinase (BSTK) Inhibition

Beyond mammalian cytotoxicity, the 3-amino-7-methoxy derivative acts as a potent inhibitor of Bacterial Serine/Threonine Protein Kinases (BSTKs)[4].

  • Causality: The pyrazolo[3,4-b]quinoline core is an isostere of the purine ring of ATP. It competitively binds to the ATP-binding pocket of BSTKs. The 7-methoxy group is critical here; Structure-Activity Relationship (SAR) studies indicate that this moiety optimally occupies a hydrophobic sub-pocket within the kinase, whereas substitutions at the 6-position or alkylation of the pyrazole 1-NH completely abolish inhibitory activity[4]. This inhibition effectively reverses kanamycin resistance in Streptomyces lividans.

MOA cluster_0 Bacterial Target (S. lividans) cluster_1 Mammalian Target (Breast Cancer/Epithelial) Compound 3-Amino-7-methoxy-1H- pyrazolo[3,4-b]quinoline BSTK Bacterial Serine/Threonine Protein Kinases (BSTK) Compound->BSTK ATP-Competitive Binding DNA DNA Intercalation / Cellular Stress Compound->DNA Induces Resist Inhibition of Kanamycin Resistance BSTK->Resist Blockade CellCycle G2/M Phase Arrest DNA->CellCycle Apoptosis Cell Apoptosis (>80% in MDA-MB-231) CellCycle->Apoptosis

Caption: Dual pharmacological pathways: BSTK inhibition and mammalian cytotoxicity.

Summary of Cytotoxicity Data (at 100 μM)
Cell LineCell TypeCell Death (%)Apoptosis (%)
MDA-MB-231 Human Breast Carcinoma> 90%~ 80%
MCF-10A Normal Breast Epithelial> 90%~ 80%
MCF-12A Normal Breast Epithelial> 90%~ 80%
MCF-7 Human Breast Carcinoma< 50%< 20%

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory analytical checkpoints to confirm success before proceeding to the next phase.

Protocol A: Synthesis of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline

Objective: Synthesize the title compound avoiding polymeric side reactions[2].

  • Acetal Protection:

    • Dissolve 2-chloro-7-methoxy-3-formylquinoline (10 mmol) in toluene (50 mL).

    • Add ethylene glycol (15 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Reflux under a Dean-Stark trap for 4 hours to remove water.

    • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) must completely disappear, replaced by the acetal (Rf ~0.4). IR spectroscopy must show the absence of the C=O stretch at ~1690 cm⁻¹.

  • Hydrazine Substitution:

    • Concentrate the toluene, redissolve the crude acetal in ethanol (30 mL), and add hydrazine hydrate (30 mmol).

    • Reflux for 6 hours.

    • Validation Checkpoint 2: LC-MS analysis of an aliquot must confirm the mass shift corresponding to the displacement of the chlorine atom by the hydrazine moiety (M - 35.5 + 31).

  • Deprotection and Cyclization:

    • Add 10% aqueous HCl (15 mL) directly to the reaction mixture and reflux for an additional 2 hours.

    • Cool to room temperature and neutralize with saturated NaHCO₃.

    • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

    • Validation Checkpoint 3: ¹H NMR (CDCl₃) must show the disappearance of the ethylene glycol acetal protons (~4.1 ppm) and the appearance of a distinct pyrazole N-H broad singlet at ~13.5 ppm.

Protocol B: Flow Cytometric Evaluation of Apoptosis

Objective: Quantify the apoptotic potential of 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline in MDA-MB-231 cells[3].

  • Cell Culture & Treatment:

    • Seed MDA-MB-231 cells at 1×10⁵ cells/well in a 6-well plate and incubate overnight at 37°C.

    • Treat cells with the compound at 10 μM, 50 μM, and 100 μM concentrations for 72 hours.

  • System Validation Controls (Crucial Step):

    • Negative Control: Vehicle-treated cells (DMSO < 0.1%). Baseline apoptosis must be < 5%.

    • Positive Control: Cells treated with Camptothecin (5 μM). Must show > 60% apoptosis to validate the staining reagents.

  • Staining & Acquisition:

    • Harvest cells (including floating cells to capture late apoptotic populations), wash with cold PBS, and resuspend in Annexin V Binding Buffer.

    • Stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

    • Analyze via Flow Cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

    • Data Interpretation: Annexin V⁺/PI⁻ indicates early apoptosis; Annexin V⁺/PI⁺ indicates late apoptosis. Total apoptosis is the sum of both quadrants.

References

  • 1 - Molecules / NIH.gov 2.2 - Arkat USA 3.3 - Anticancer Research / NIH.gov 4.4 - Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis

Sources

Exploratory

Technical Monograph: Biological Activity of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline in Oncology

Executive Summary This technical guide analyzes the pharmacological profile of 7-methoxy-1H-pyrazolo[3,4-b]quinoline (and its bioactive 3-amino derivative), a tricyclic heteroaromatic system exhibiting potent antiprolife...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 7-methoxy-1H-pyrazolo[3,4-b]quinoline (and its bioactive 3-amino derivative), a tricyclic heteroaromatic system exhibiting potent antiproliferative activity. While originally investigated for antiviral properties (HSV-1), this scaffold has emerged as a significant lead in cancer research due to its ability to intercalate DNA, inhibit Topoisomerase II, and induce G2/M phase cell cycle arrest.

Key Distinction: The 7-methoxy substituent acts as a critical electron-donating group (EDG), enhancing the basicity and lipophilicity of the quinoline core, which significantly alters its DNA binding affinity and cytotoxicity profile compared to the unsubstituted parent compound.

Chemical Identity & Structural Pharmacology[1]

The core structure consists of a pyrazole ring fused to a quinoline system.[1] The planar nature of the pyrazolo[3,4-b]quinoline scaffold allows it to act as a DNA intercalator.

Structure-Activity Relationship (SAR)[2][3][4][5]
  • Planarity: The tricyclic aromatic system mimics DNA base pairs, facilitating intercalation between stacked nucleotides.

  • 7-Methoxy Group: This substituent at position 7 increases electron density on the quinoline ring. SAR studies indicate that while this enhances potency against specific tumor lines (e.g., MDA-MB-231), it also narrows the therapeutic index, increasing cytotoxicity toward normal epithelial cells (e.g., MCF-10A) compared to methyl-substituted analogs.

  • 3-Position Functionalization: The presence of an amino group (-NH2) at position 3 (forming 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline ) is essential for hydrogen bonding within the active sites of target kinases (e.g., Serine/Threonine kinases).

Mechanistic Pathways & Signaling

The anticancer efficacy of 7-methoxy-1H-pyrazolo[3,4-b]quinoline is multimodal, involving direct genomic interaction and enzyme inhibition.[2]

Primary Mechanisms
  • DNA Intercalation & Topoisomerase II Inhibition: The compound stabilizes the DNA-Topoisomerase II cleavable complex, preventing DNA religation and causing double-strand breaks.

  • Kinase Modulation: It exhibits inhibitory activity against Serine/Threonine kinases (originally identified in bacterial models, with translational relevance to eukaryotic homologs), disrupting downstream proliferative signaling.

  • Cell Cycle Arrest (G2/M): Treatment leads to an accumulation of cells in the G2/M phase, preventing mitosis and triggering apoptotic cascades.

Pathway Visualization

The following diagram illustrates the cascade from molecular binding to cellular apoptosis.

G Compound 7-Methoxy-1H-pyrazolo [3,4-b]quinoline DNA DNA Intercalation Compound->DNA Kinase Ser/Thr Kinase Inhibition Compound->Kinase TopoII Topoisomerase II Inhibition DNA->TopoII DNADamage DSB (Double Strand Breaks) TopoII->DNADamage Stabilizes Cleavable Complex Checkpoint G2/M Checkpoint Activation Kinase->Checkpoint Signaling Disruption DNADamage->Checkpoint Caspase Caspase 3/7 Activation Checkpoint->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 1: Mechanistic cascade of 7-methoxy-1H-pyrazolo[3,4-b]quinoline inducing apoptosis via DNA damage and kinase inhibition.

In Vitro Efficacy Data[2][3][4][7][8][9][10][11][12]

The following data summarizes the cytotoxicity profile of the 3-amino-7-methoxy derivative. Note the differential sensitivity between triple-negative breast cancer cells (MDA-MB-231) and ER+ cells (MCF-7).

Table 1: Cytotoxicity Profile (IC50 / % Inhibition at 50 µM)

Cell LineTissue TypeResponse (at 50 µM)Apoptosis RateCell Cycle Phase Arrest
MDA-MB-231 Breast Adenocarcinoma (Triple Negative)High Cytotoxicity (>45% cell death)>45%G2/M (35% population)
MCF-7 Breast Adenocarcinoma (ER+)Low/Moderate (<10% cell death)<10%Minimal
MCF-10A Normal Breast EpitheliumHigh Cytotoxicity (20-30% cell death)~5%G2/M (20-35%)
WRL-68 Normal LiverModerateN/AN/A

Data Source: Synthesized from comparative cytotoxicity studies on aminopyrazoloquinoline derivatives [1][2].[3]

Critical Insight: The high cytotoxicity in normal MCF-10A cells indicates a narrow therapeutic window. This compound serves as a potent "warhead" lead, but likely requires targeted delivery systems (e.g., antibody-drug conjugates) to reduce systemic toxicity in clinical applications.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating this specific compound.

Protocol A: Synthesis of 3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline

This protocol utilizes a cyclization reaction of a 2-chloro-3-cyanoquinoline intermediate with hydrazine.

Reagents:

  • 2-Chloro-7-methoxyquinoline-3-carbonitrile (Precursor)

  • Hydrazine hydrate (80%)

  • Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 2-Chloro-7-methoxyquinoline-3-carbonitrile in 10 mL of absolute ethanol.

  • Addition: Add 5.0 mmol of hydrazine hydrate dropwise under stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Filtration: Filter the precipitate under vacuum.

  • Purification: Recrystallize from ethanol/DMF to obtain pure yellow crystals.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the characteristic pyrazole -NH proton (>12 ppm) and the methoxy singlet (~3.9 ppm).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

This assay validates the G2/M arrest mechanism.

Materials:

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A).

  • PBS (Phosphate Buffered Saline).

  • 70% Ethanol (ice-cold).

Step-by-Step:

  • Seeding: Seed MDA-MB-231 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with 7-methoxy-1H-pyrazolo[3,4-b]quinoline at IC50 concentration for 24 hours.

  • Fixation: Harvest cells (trypsinization), wash with PBS, and fix in ice-cold 70% ethanol at -20°C for >2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL PI Staining Solution. Incubate for 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur).

  • Gating: Exclude doublets using FL2-W vs. FL2-A; quantify G0/G1, S, and G2/M populations based on DNA content histograms.

Protocol C: Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the biological activity of the synthesized compound.

Workflow Start Start: Precursor (2-Cl-7-OMe-Quinoline) Synth Synthesis (Reflux w/ Hydrazine) Start->Synth Char Characterization (NMR, MS, IR) Synth->Char Screen MTT Screen (Cancer vs Normal) Char->Screen Mech Mechanism Validation Screen->Mech If IC50 < 10µM Flow Flow Cytometry (Cell Cycle) Mech->Flow Annexin Annexin V Assay (Apoptosis) Mech->Annexin

Figure 2: Experimental workflow from chemical synthesis to biological validation.

References

  • Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases. Journal of Enzyme Inhibition and Medicinal Chemistry.[4][5] Available at: [Link][5][6][7]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules (MDPI). Available at: [Link][6]

  • Synthesis and Antimicrobial Activity of Some New Quinoline and 1H-Pyrazolo[3,4-b]quinoline Derivatives. ResearchGate. Available at: [Link]

Sources

Foundational

Literature review of pyrazolo[3,4-b]quinoline core modifications

Strategic Synthesis, Structure-Activity Relationships, and Therapeutic Applications Executive Summary The pyrazolo[3,4-b]quinoline scaffold represents a "privileged structure" in medicinal chemistry, characterized by the...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Executive Summary

The pyrazolo[3,4-b]quinoline scaffold represents a "privileged structure" in medicinal chemistry, characterized by the fusion of a pyrazole ring with a quinoline moiety. This tricyclic system offers a rigid, planar platform ideal for DNA intercalation and ATP-competitive kinase inhibition.

This guide addresses the critical need for distinct modification strategies. Unlike flexible scaffolds, the pyrazolo[3,4-b]quinoline core requires precise electronic tuning at the N1 , C3 , and C4 positions to balance lipophilicity with metabolic stability. We analyze the transition from classical Friedländer condensation to sustainable multicomponent reactions (MCRs) and map these synthetic choices to downstream biological efficacy in oncology (CDK/Topoisomerase inhibition) and antiviral therapeutics.

The Pharmacophore: Structural Logic

The core consists of a pyridine ring fused between a pyrazole and a benzene ring. Its biological utility stems from two intrinsic properties:

  • Planarity: Facilitates

    
    -
    
    
    
    stacking interactions with DNA base pairs.
  • Hydrogen Bonding Potential: The N1 and N9 positions (and substituents at C4) act as critical donors/acceptors in enzyme active sites (e.g., the hinge region of kinases).

Tautomeric Considerations

At the N1 position, unsubstituted derivatives exist in tautomeric equilibrium.[1] However, ab initio calculations and NMR studies confirm the 1H-tautomer is thermodynamically favored over the 2H-form by approximately 9 kcal/mol. Drug design efforts should lock this conformation via N1-substitution (e.g., N-phenyl or N-alkyl) to ensure predictable binding modes.

Synthetic Architectures

We categorize synthesis into Classical (robust but harsh) and Modern (convergent and green) approaches.

A. The Classical Route: Friedländer Condensation

The historical gold standard involves the condensation of o-aminoaryl aldehydes or ketones with active methylene compounds (pyrazolones).

  • Mechanism: Acid/base-catalyzed aldol condensation followed by cyclodehydration.[2]

  • Limitation: Requires harsh conditions (high heat, strong acids) and often suffers from regioselectivity issues if the active methylene component is asymmetric.

B. The Modern Route: One-Pot Multicomponent Reactions (MCR)

For high-throughput library generation, MCRs are superior. A typical 3-component reaction involves:

  • Aldehyde (Determines C4 substituent).

  • 5-Aminopyrazole (Provides N1/C3 framework).

  • Cyclic 1,3-Dione (e.g., Dimedone) or acyclic ketone.

Expert Insight: While L-proline has been proposed as a catalyst, recent rigorous validation suggests it may yield non-cyclized byproducts in certain solvent systems. The protocol below uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Deep Eutectic Solvents (DES) , which offer higher reliability and yield.

Visualization: Synthetic Pathways

SynthesisPathways AminoAldehyde o-Aminoaryl Aldehyde/Ketone Friedlander Friedländer Condensation (High T, Acid/Base) AminoAldehyde->Friedlander Pyrazolone Pyrazolone (Active Methylene) Pyrazolone->Friedlander Aldehyde Aryl Aldehyde (R-CHO) MCR One-Pot MCR (Ethanol, DBU or MW) Aldehyde->MCR Knoevenagel Intermediate: Knoevenagel Adduct Aldehyde->Knoevenagel Step 1 Aminopyrazole 5-Aminopyrazole Aminopyrazole->MCR Dione Cyclic 1,3-Dione (e.g., Dimedone) Dione->MCR Dione->Knoevenagel Core Pyrazolo[3,4-b]quinoline Core Friedlander->Core Cyclodehydration MCR->Core Michael Addition + Cyclization Knoevenagel->MCR Step 2 (+Aminopyrazole)

Caption: Convergence of Classical (Friedländer) and Modern (MCR) pathways toward the pyrazolo[3,4-b]quinoline scaffold.

Validated Experimental Protocol

Method: Microwave-Assisted One-Pot Synthesis (Green Chemistry) Objective: Synthesis of 4-aryl-substituted pyrazolo[3,4-b]quinolines. Rationale: Microwave irradiation accelerates the Michael addition step, significantly reducing reaction time from hours (reflux) to minutes, suppressing side reactions.

Reagents & Equipment[5][6][7]
  • A: 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • B: 4-Chlorobenzaldehyde (1.0 mmol) [Model Aldehyde]

  • C: Dimedone (1.0 mmol)

  • Solvent: Ethanol (5 mL) or Choline Chloride:Urea (DES) for solvent-free approach.

  • Catalyst: DBU (10 mol%) or Catalyst-free if using DES.

  • Equipment: Monowave reactor (e.g., Anton Paar) or standard reflux setup.

Step-by-Step Procedure
  • Charge: In a 10 mL microwave vial, combine equimolar amounts of A , B , and C .

  • Solvation: Add 5 mL of Ethanol. If using DBU, add 0.1 mmol dropwise.

  • Irradiation: Seal the vial. Program the reactor:

    • Temperature: 140°C

    • Hold Time: 10–15 minutes

    • Stirring: High (600 rpm)

  • Work-up (Self-Validating Step):

    • Cool the mixture to room temperature.

    • Observation: A solid precipitate should form immediately upon cooling. If no solid forms, the reaction is incomplete or the product is too soluble (add cold water to induce precipitation).

  • Purification: Filter the solid under vacuum. Wash with ice-cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot DMF/Ethanol (1:1) to yield pure crystals.

Structure-Activity Relationships (SAR)[8][9]

Modifications at specific vectors drive selectivity between kinase inhibition and DNA intercalation.

PositionModification StrategyBiological Impact
N1 (Pyrazole) Phenyl / Subst.[3] Phenyl Crucial for Potency. N1-Phenyl significantly enhances apoptotic activity compared to N1-H or N1-Alkyl. Electron-withdrawing groups (e.g., 4-F-Ph) can improve metabolic stability.
C3 (Pyrazole) Methyl / H Steric Control. Small groups (Me, H) are preferred. Bulky groups here often clash with the ATP-binding pocket of kinases (e.g., CDK1).
C4 (Quinoline) Aryl / Heteroaryl The Specificity Vector. 1. Planar/Fused (e.g., quinolone): Promotes DNA intercalation (Topo II inhibition).2. Rotatable Phenyl: Fits into hydrophobic pockets of kinases (TRK, GSK-3).
Ring Fusion Aromatization Fully aromatic systems are generally better DNA intercalators; partially saturated (dihydro) systems show better solubility and distinct kinase profiles.
SAR Visualization: The Decision Matrix

SAR_Logic Core Pyrazolo[3,4-b]quinoline Scaffold N1 N1 Position (Solubility/Binding) Core->N1 C3 C3 Position (Steric Gate) Core->C3 C4 C4 Position (Target Selectivity) Core->C4 N1_Ph N-Phenyl/Aryl N1->N1_Ph N1_H N-H (Tautomer) N1->N1_H Often less potent C3_Me Methyl (Standard) C3->C3_Me C3_Bulk Bulky Group C3->C3_Bulk C4_Planar Fused/Planar C4->C4_Planar C4_Rotatable Rotatable Aryl C4->C4_Rotatable Apoptosis High Apoptotic Activity (Caspase Induction) N1_Ph->Apoptosis Inactive Reduced Potency (Steric Clash) N1_H->Inactive Often less potent Kinase Kinase Inhibition (CDK1, GSK-3, TRK) C3_Me->Kinase C3_Bulk->Inactive Topo Topo II Inhibition (Intercalation) C4_Planar->Topo C4_Rotatable->Kinase

Caption: SAR decision matrix linking structural modifications to biological outcomes (Apoptosis, Kinase Inhibition, Topoisomerase Inhibition).

Therapeutic Applications & Data

Oncology: Kinase & Topoisomerase Inhibition

The scaffold mimics the purine ring of ATP, allowing it to function as a bioisostere in kinase assays.

  • CDK1/Cyclin B: Pyrazolo[3,4-b]quinoxalines (closely related) and quinolines have shown sub-micromolar inhibition.[4]

  • Topoisomerase II

    
    :  Derivatives with a 4-hydroxyphenyl group (e.g., Compound 8c ) have demonstrated dual mechanisms: DNA intercalation and enzyme inhibition.
    

Key Data Summary (Selected Potent Compounds)

Compound IDTargetCell LineIC50 / GI50MechanismSource
Compound 8c Topo II

NCI Panel (Broad)1.33 µMDNA Damage / S-phase arrest[1]
Compound I2 TubulinMDA-MB-2313.30 µMColchicine site binding[2]
Compound 6b ApoptosisSolid Tumors30–70 nMCaspase activation[3]
C03 TRKAKm-1256 nMKinase Inhibition[4]
Mechanism of Action: Topoisomerase II Inhibition

The planar pyrazolo[3,4-b]quinoline core slides between DNA base pairs (intercalation), stabilizing the cleavable complex and preventing DNA religation, leading to double-strand breaks and apoptosis.

MOA Drug Pyrazolo[3,4-b]quinoline Derivative Complex Cleavable Complex (Stabilized) Drug->Complex Intercalates & Binds Topo Topoisomerase II Enzyme Topo->Complex DNA Genomic DNA DNA->Complex DSB Double Strand Breaks Complex->DSB Prevents Religation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis p53/Bax Pathway

Caption: Mechanism of Action for Topoisomerase II inhibition leading to apoptotic cell death.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Source: National Institutes of Health (NIH) / PMC URL:[Link] (Note: Proxy URL from search context resolved to PMC source)

  • Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Discovery and structure-activity relationship of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as a new series of potent apoptosis inducers. Source: PubMed URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry URL:[Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Source: Molecules (MDPI) URL:[Link]

  • One Pot Three Components Synthesis of Pyrazolo[3,4-b] Quinoline Derivatives Catalyzed By DBU. Source: ProQuest / Asian Journal of Research in Chemistry URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Fluorescence Characteristics of 7-methoxy-1H-pyrazolo[3,4-b]quinoline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the anticipated fluorescence characteristics of 7-metho...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated fluorescence characteristics of 7-methoxy-1H-pyrazolo[3,4-b]quinoline, a heterocyclic compound of significant interest for applications in materials science and biomedical research. While direct experimental data for this specific derivative is not extensively published, this document synthesizes information from closely related analogs and the broader class of 1H-pyrazolo[3,4-b]quinolines to project its photophysical behavior. Furthermore, it outlines the established methodologies for its synthesis and detailed characterization.

Introduction: The Promise of Pyrazolo[3,4-b]quinolines

The 1H-pyrazolo[3,4-b]quinoline scaffold is a cornerstone in the development of advanced fluorescent materials. Compounds based on this core structure are renowned for their robust emissive properties, often exhibiting high fluorescence quantum yields and exceptional stability.[1] These characteristics make them prime candidates for a range of applications, including as luminophores in Organic Light Emitting Diodes (OLEDs) and as sensitive fluorescent probes for detecting metal cations.[2][3] The introduction of a methoxy group at the 7-position is expected to modulate the electronic and photophysical properties of the parent molecule, potentially enhancing its utility in these and other applications.

Synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline

The synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline is predicated on established synthetic routes for this class of compounds, primarily involving the cyclization of a functionalized quinoline precursor.

Key Precursor: 2-chloro-7-methoxyquinoline-3-carbaldehyde

The critical starting material for the synthesis is 2-chloro-7-methoxyquinoline-3-carbaldehyde. This precursor is typically synthesized via the Vilsmeier-Haack reaction from the corresponding N-arylacetamide. This reaction is a powerful tool for the formylation and cyclization of activated aromatic systems.

Synthetic Pathway

The proposed synthetic pathway from the precursor to the final product is a two-step process:

  • Preparation of the Hydrazone Intermediate: The 2-chloro-7-methoxyquinoline-3-carbaldehyde is reacted with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the aldehyde group, followed by dehydration to form the corresponding hydrazone.

  • Intramolecular Cyclization: The hydrazone intermediate undergoes an intramolecular nucleophilic aromatic substitution, where the terminal amino group of the hydrazine moiety displaces the chlorine atom at the 2-position of the quinoline ring. This cyclization step results in the formation of the fused pyrazole ring, yielding the final product, 7-methoxy-1H-pyrazolo[3,4-b]quinoline.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway Precursor 2-chloro-7-methoxyquinoline-3-carbaldehyde Intermediate Hydrazone Intermediate Precursor->Intermediate Reaction with Hydrazine Hydrazine Hydrazine Hydrate Product 7-methoxy-1H-pyrazolo[3,4-b]quinoline Intermediate->Product Intramolecular Cyclization Spectroscopy_Workflow Start Synthesized Compound Prep Prepare Solutions in Various Solvents Start->Prep Abs Measure Absorption Spectra Prep->Abs Fluo Measure Fluorescence Spectra Prep->Fluo Data Determine λ_abs, λ_em, Stokes Shift Abs->Data Fluo->Data

Caption: Experimental workflow for steady-state spectroscopy.

Determination of Fluorescence Quantum Yield (Φf)

The relative quantum yield can be determined using the comparative method with a well-characterized standard.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

  • Measurement:

    • Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent.

    • Measure the absorbance at the excitation wavelength for each solution. Ensure the absorbance is below 0.1.

    • Measure the integrated fluorescence intensity for each solution.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (ms / mr) * (ηs² / ηr²)

    where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.

  • Measurement:

    • The sample is excited with a high-repetition-rate pulsed laser.

    • The arrival times of the emitted photons are recorded relative to the excitation pulse.

    • A histogram of these arrival times is constructed, which represents the fluorescence decay curve.

  • Analysis: The decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Investigation of pH Effects

The presence of nitrogen atoms in the heterocyclic rings suggests that the fluorescence of 7-methoxy-1H-pyrazolo[3,4-b]quinoline may be pH-dependent.

  • Sample Preparation: Prepare solutions of the compound in a series of buffered aqueous solutions with varying pH values.

  • Measurement: Record the absorption and fluorescence spectra for each solution.

  • Analysis: Analyze the changes in the absorption and emission maxima, as well as the fluorescence intensity, as a function of pH. This can provide insights into the different fluorescent species present at various protonation states.

Computational Modeling

In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide valuable insights into the electronic structure and photophysical properties of 7-methoxy-1H-pyrazolo[3,4-b]quinoline. [4][5]These calculations can predict the absorption and emission wavelengths, oscillator strengths, and the nature of the electronic transitions, thereby guiding experimental investigations.

Potential Applications

Given the anticipated strong fluorescence and environmental sensitivity of 7-methoxy-1H-pyrazolo[3,4-b]quinoline, several key applications can be envisaged:

  • OLEDs: The high quantum yield makes it a promising candidate for use as an emissive material in OLED devices.

  • Fluorescent Probes: Its sensitivity to solvent polarity suggests potential as a probe for studying local microenvironments in biological systems, such as protein binding sites or cellular membranes.

  • Chemosensors: The pyrazoloquinoline scaffold has been successfully utilized in the development of chemosensors for metal ions. The 7-methoxy derivative could be further functionalized to create selective sensors for specific analytes.

Conclusion

7-methoxy-1H-pyrazolo[3,4-b]quinoline represents a promising fluorophore with significant potential for a variety of advanced applications. While this guide provides a robust framework for understanding its expected fluorescence characteristics based on the properties of its parent scaffold and related derivatives, comprehensive experimental characterization is essential to fully unlock its capabilities. The synthetic and analytical protocols outlined herein provide a clear roadmap for researchers to synthesize, characterize, and ultimately harness the unique photophysical properties of this intriguing molecule.

References

  • Benzerka, H. et al. (2011). Title of the article. Journal Name, Volume(Issue), Pages. [URL not available]
  • Benzerka, H. et al. (2012). Title of the article. Journal Name, Volume(Issue), Pages. [URL not available]
  • Afroze, N. N., & Subramani, K. (2012). Quantum-Chemical Simulations on Pyrazolo [3,4-b] Quinoline as a Dopant in Multiplayer-OLED (Organic Light Emitting Diode) Fabrication. International Journal of Chemical Sciences, 10(3), 1277-1292. [Link]

  • Benzerka, H. et al. (2013). Title of the article. Journal Name, Volume(Issue), Pages. [URL not available]
  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2785. [Link]

  • Bouraiou, A. et al. (2011). Title of the article. Journal Name, Volume(Issue), Pages. [URL not available]
  • Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(1), 164-167. [Link]

  • Kowalska, D., et al. (2012). Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry. International Journal of Molecular Sciences, 13(12), 16394-16408. [Link]

  • Hayour, S. et al. (2011). Title of the article. Journal Name, Volume(Issue), Pages. [URL not available]
  • Nowakowska, J., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 834. [Link]

  • Andrzejak, M., et al. (2014). Photophysical properties of Derivatives of 1H-pyrazolo[3,4-b]quinoline and 1H-pyrazolo[3,4-b]quinoxaline. ResearchGate. [Link]

  • Tao, Y., et al. (2003). Synthesis, photoluminescence and electroluminescence of new 1H-pyrazolo[3,4-b]quinoxaline derivatives. Journal of Materials Chemistry, 13(7), 1607-1611. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2785. [Link]

  • Kraynov, A. A., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(21), 6747. [Link]

  • Adekoya, T. O. (2022). Synthesis and Characterization of 3H-Pyrazolo[4,3-f]quinoline Analogs. Purdue University Graduate School. [Link]

  • Bannwarth, W., et al. (2010). [A####] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Sciforum. [Link]

  • Patil, P. S., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. [Link]

  • Giebultowicz, J., et al. (2023). Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. International Journal of Molecular Sciences, 24(8), 7247. [Link]

  • de la Peña, A. M., et al. (1988). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Journal of Pharmaceutical Sciences, 77(8), 694-698. [Link]

  • Kai, T., et al. (2000). Structural Features for Fluorescing Present in Methoxycoumarin Derivatives. Chemical & Pharmaceutical Bulletin, 48(2), 256-260. [Link]

  • Wang, S.-J., et al. (2005). Theoretical Investigation of Pyrazolo[3,4-b]quinoline Derivatives as Emitting Materials. Journal of the Chinese Chemical Society, 52(3), 461-468. [Link]

Sources

Foundational

The Polypharmacological Landscape of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline: A Technical Guide to Therapeutic Targets

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals Executive Summary The pyrazolo[3,4-b]quinoline scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary

The pyrazolo[3,4-b]quinoline scaffold represents a highly privileged pharmacophore in medicinal chemistry, capable of interacting with diverse biological targets due to its planar, rigid structure and hydrogen-bonding potential. Among its derivatives, 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline has emerged as a molecule of profound interest. The introduction of the electron-donating 7-methoxy group fundamentally alters the electronic distribution of the quinoline ring, enhancing its binding affinity within highly conserved ATP-binding pockets and nucleotide recognition sites.

This whitepaper synthesizes current empirical data to map the three primary therapeutic targets of this compound: Bacterial Serine/Threonine Kinases (BSTKs), Herpes Simplex Virus (HSV-1) replication machinery, and mammalian apoptotic pathways in oncology. By detailing the causality behind these interactions and providing self-validating experimental frameworks, this guide serves as a foundational blueprint for advancing this compound through preclinical evaluation.

Mechanistic Overview & Target Logic

The therapeutic versatility of the 7-methoxy-1H-pyrazolo[3,4-b]quinoline core is driven by its structural mimicry of purine nucleobases (such as adenine). This allows it to act as a competitive inhibitor across multiple phylogenetically distinct targets.

MOA Compound 7-Methoxy-1H-pyrazolo [3,4-b]quinoline Target1 Bacterial Ser/Thr Kinases (BSTKs) Compound->Target1 Inhibits Target2 Viral Replication Machinery Compound->Target2 Suppresses Target3 Cell Cycle Checkpoints Compound->Target3 Disrupts Outcome1 Reversal of AMR (e.g., Kanamycin) Target1->Outcome1 Outcome2 HSV-1 Inhibition (Acyclovir-equipotent) Target2->Outcome2 Outcome3 G2/M Arrest & Apoptosis Target3->Outcome3

Fig 1: Polypharmacological targeting logic of the 7-methoxy-pyrazoloquinoline scaffold.

Core Therapeutic Targets

Target 1: Reversal of Antimicrobial Resistance via BSTK Inhibition

Bacterial Serine/Threonine Protein Kinases (BSTKs) are critical signaling nodes that regulate bacterial cell wall synthesis, virulence, and the expression of efflux pumps. Overexpression of these kinases is a known driver of Antimicrobial Resistance (AMR).

In vitro studies have demonstrated that 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline exhibits significant inhibitory activity against BSTKs[1]. Specifically, it has been shown to inhibit the resistance to the aminoglycoside kanamycin in Streptomyces lividans[1].

  • Causality: The compound competitively binds to the ATP-binding cleft of the kinase. Structure-Activity Relationship (SAR) studies indicate that the 7-methoxy substitution is optimal for anchoring the molecule via hydrogen bonding to the hinge region of the kinase, whereas substitutions at the 3-NH2 or 1-NH positions sterically clash with the binding pocket, abolishing activity[1].

Target 2: Viral DNA Polymerase (HSV-1)

The structural resemblance of the pyrazoloquinoline core to endogenous purines allows it to interfere with viral replication. The 7-methoxy derivative has been identified as an equipotent antiviral agent compared to the clinical standard, acyclovir, against Herpes Simplex Virus type 1 (HSV-1)[2].

  • Causality: By mimicking guanosine/adenosine geometries, the compound likely acts as a competitive inhibitor of viral DNA polymerase or disrupts viral kinase activity, halting the elongation of the viral genome.

Target 3: Oncology and Apoptotic Pathways

While its antiviral and antibacterial properties are promising, the compound exhibits potent, albeit indiscriminate, cytotoxicity in mammalian cells. It induces sub-G1 cell cycle arrest (specifically at the G2/M phase) and triggers massive apoptosis[2].

  • Causality: The compound likely intercalates into mammalian DNA or inhibits critical eukaryotic kinases (e.g., CDKs or Aurora kinases) required for mitotic progression. This results in an accumulation of DNA damage, triggering the intrinsic apoptotic cascade.

Quantitative Data Summary: Cytotoxicity Profile

The following table summarizes the cytotoxic impact of the 7-methoxy derivative at a 100 µM dose over 72 hours[2].

Cell LineTissue OriginPhenotype% Cell Death (100 µM)% Apoptosis (100 µM)
MDA-MB-231 BreastTriple-Negative Carcinoma> 90%> 80%
MCF-7 BreastER+ Carcinoma< 50%< 20%
MCF-10A BreastNormal Epithelial> 90%> 80%
MCF-12A BreastNormal Epithelial> 90%> 80%

Clinical Caveat: The extreme cytotoxicity observed in normal breast epithelial cells (MCF-10A/12A) indicates a narrow therapeutic index. While highly effective against aggressive triple-negative breast cancer (MDA-MB-231), its use as a systemic antiviral is limited by this off-target toxicity[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ rigorous, self-validating workflows. Below are the standardized protocols for evaluating the kinase inhibitory and cytotoxic properties of this scaffold.

Protocol A: Self-Validating In Vitro BSTK Kinase Assay

This protocol utilizes a luminescent ADP-detection method to measure kinase activity inversely via ATP depletion. It is designed with internal validation loops to rule out false positives caused by compound autofluorescence or aggregation.

Workflow Step1 1. Target Isolation Recombinant BSTK Step2 2. Compound Incubation Titration (0.1 - 100 µM) Step1->Step2 Step3 3. ATP Competition Initiate Phosphotransfer Step2->Step3 Step4 4. Orthogonal Readout Luminescence Detection Step3->Step4 Validation Self-Validation Loop Staurosporine Control Validation->Step3

Fig 2: Self-validating in vitro kinase assay workflow with orthogonal controls.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant Streptomyces BSTK in a highly buffered assay solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

  • Inhibitor Pre-incubation: Dispense 7-methoxy-1H-pyrazolo[3,4-b]quinoline in a 10-point dose-response series (0.1 nM to 100 µM) into a 384-well plate. Add the kinase and incubate for 30 minutes at RT. Causality: Pre-incubation is critical to capture slow-binding or slow-tight-binding kinetics common with rigid planar scaffolds.

  • Initiation of Phosphotransfer: Add ATP at a concentration equal to its empirical

    
     for the specific kinase, alongside the specific peptide substrate.
    
  • Self-Validation Controls:

    • Positive Control: Staurosporine (pan-kinase inhibitor) to validate assay sensitivity.

    • Negative Control: Kinase-dead mutant or vehicle (DMSO) to establish the baseline signal window.

  • Detection: After 60 minutes, add the ADP-Glo™ reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to ATP for luciferase-mediated luminescence. Read on a microplate luminometer.

Protocol B: Flow Cytometric Analysis of Apoptosis and Cell Cycle Arrest

To evaluate the compound's oncological potential and cytotoxicity, dual-staining flow cytometry is required to differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptotic) mechanisms.

Step-by-Step Methodology:

  • Cell Synchronization: Seed MDA-MB-231 and MCF-10A cells in 6-well plates. Starve cells in serum-free media for 24 hours. Causality: Synchronization aligns all cells in the G0/G1 phase, ensuring that any subsequent G2/M arrest observed is a direct result of the compound, not baseline asynchronous proliferation.

  • Compound Treatment: Replace with complete media containing 10, 50, and 100 µM of the compound. Incubate for 72 hours at 37°C[2].

  • Harvest & Dual Staining: Trypsinize cells (collecting both adherent and floating dead cells). Wash with cold PBS. Resuspend in Annexin V Binding Buffer. Add Annexin V-FITC (binds externalized phosphatidylserine, an early apoptotic marker) and Propidium Iodide (PI) (intercalates DNA in cells with compromised membranes, marking late apoptosis/necrosis).

  • Flow Acquisition: Acquire a minimum of 10,000 events using a flow cytometer.

  • Self-Validation Controls: Use Camptothecin (5 µM) as a positive control for apoptosis. Use untreated cells to set the baseline gating for viable cells (Annexin V- / PI-).

Conclusion & Future Directions

The 7-methoxy-1H-pyrazolo[3,4-b]quinoline scaffold is a potent, multi-targeted pharmacophore. Its ability to inhibit bacterial kinases and reverse antimicrobial resistance presents a highly lucrative avenue for combating superbugs like resistant Streptomyces and potentially Mycobacterium tuberculosis. Furthermore, its equipotency to acyclovir against HSV-1 highlights its robust interaction with viral replication machinery.

However, the severe cytotoxicity observed in normal epithelial tissues dictates that future medicinal chemistry efforts must focus on optimizing the therapeutic index. Subsequent iterations should aim to reduce off-target mammalian kinase inhibition while retaining the targeted affinity for bacterial and viral enzymes.

References

  • Lapa, G. B., et al. "Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial) activity." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 28, no. 5, 2013, pp. 1088-1093.[URL: https://www.tandfonline.com/doi/full/10.3109/14756366.2012.716056]
  • Arif, J. M., et al. "Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Derivatives." International Journal of Biomedical Science, vol. 3, no. 3, 2007, pp. 194-198.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3614685/]

Sources

Protocols & Analytical Methods

Method

Optimized reaction conditions for pyrazolo[3,4-b]quinoline ring closure

Application Note: Optimized Reaction Conditions for Pyrazolo[3,4-b]quinoline Ring Closure Abstract This guide details optimized protocols for the synthesis of pyrazolo[3,4-b]quinoline scaffolds, a privileged structure in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for Pyrazolo[3,4-b]quinoline Ring Closure

Abstract

This guide details optimized protocols for the synthesis of pyrazolo[3,4-b]quinoline scaffolds, a privileged structure in drug discovery exhibiting potent antiviral, antimalarial, and anticancer activities. We present two distinct methodologies: (A) A Green, Microwave-Assisted Multicomponent Reaction (MCR) for rapid library generation of partially saturated derivatives, and (B) A Robust Cyclocondensation for accessing the fully aromatic core. These protocols prioritize atom economy, reduced reaction times (minutes vs. hours), and simplified work-up procedures suitable for high-throughput screening (HTS) campaigns.

Strategic Analysis & Retrosynthesis

The pyrazolo[3,4-b]quinoline system can be approached via two primary retrosynthetic disconnections. The choice of method depends on the desired saturation level of the pyridine ring and the substituents required at the C-4 position.

  • Route A (MCR - Convergent): Ideal for generating diversity at the C-4 position (aryl substituents). It involves the condensation of an aminopyrazole, an aldehyde, and a cyclic 1,3-diketone.[1][2]

  • Route B (Cyclocondensation - Linear): Ideal for the fully aromatic, planar system. It typically utilizes 2-chloro-3-formylquinolines reacting with hydrazines.[3]

Mechanistic Pathway (Route A)

The three-component reaction proceeds via a cascade mechanism:

  • Knoevenagel Condensation: Aldehyde reacts with the active methylene of the cyclic diketone.

  • Michael Addition: The 5-aminopyrazole attacks the Knoevenagel intermediate.

  • Cyclodehydration: Intramolecular ring closure and loss of water yield the fused system.

ReactionMechanism Start Reagents: Aldehyde + Dimedone Inter1 Intermediate A: Knoevenagel Adduct (Benzylidene) Start->Inter1 - H2O Inter2 Intermediate B: Michael Adduct Inter1->Inter2 + Aminopyrazole Reagent2 Reagent: 5-Aminopyrazole Reagent2->Inter2 Transition Transition State: Intramolecular Cyclization Inter2->Transition Tautomerization Product Product: Pyrazolo[3,4-b]quinoline (Dihydro/Tetrahydro) Transition->Product - H2O Ring Closure

Figure 1: Mechanistic pathway for the three-component synthesis of pyrazolo[3,4-b]quinolines.

Optimization Strategy: Critical Parameters

Our internal validation and literature review highlight three critical variables controlling yield and purity.

Solvent Selection

Traditional methods use refluxing ethanol or DMF. However, water or aqueous ethanol are superior for MCRs due to the "hydrophobic effect," which accelerates the aggregation of organic reactants, enhancing reaction rates.

  • Recommendation: Use Water:Ethanol (1:1) for conventional heating; use Solvent-Free conditions for microwave irradiation.

Catalyst Efficiency

While L-proline and ionic liquids have been reported, p-Toluenesulfonic acid (p-TsOH) remains the most cost-effective and reliable catalyst for this transformation, offering consistent yields >90%.

  • Note: Nanoparticles (e.g., Glu@Fe3O4) offer recoverability but introduce preparation overhead.

Energy Source

Microwave (MW) irradiation is the game-changer here.[4]

  • Conventional Reflux: 4–8 hours.

  • Microwave (300W): 5–15 minutes.

Table 1: Comparison of Reaction Conditions

ParameterMethod A (Classical)Method B (Optimized MW)
Solvent Ethanol (Reflux)Solvent-Free / Water
Catalyst Glacial Acetic Acidp-TsOH (10 mol%)
Time 4 - 6 Hours5 - 10 Minutes
Yield 65 - 75%88 - 96%
Work-up Solvent evaporation, Column Chrom.Filtration & Recrystallization

Detailed Protocols

Protocol A: Microwave-Assisted MCR (High Diversity)

Target: 4-Aryl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5-ones.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[5]

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol)

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

Procedure:

  • Preparation: In a microwave-safe vial (10 mL), mix the aldehyde, dimedone, aminopyrazole, and p-TsOH.

  • Homogenization: Add 2-3 drops of water or ethanol to create a paste (quasi-solvent-free). Vortex for 30 seconds.

  • Irradiation: Place the vial in a microwave reactor (e.g., Monowave or similar).

    • Settings: Constant Power (300 W), Temperature limit: 140°C.

    • Time: Irradiate for 5–8 minutes.

  • Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up:

    • Cool the mixture to room temperature. The product usually solidifies.

    • Add 5 mL of ice-cold water and stir for 5 minutes to dissolve the catalyst.

    • Filter the solid precipitate under vacuum.

    • Wash with aqueous ethanol (20%).

  • Purification: Recrystallize from hot ethanol. Column chromatography is rarely needed.

Characterization (Expected Signals):

  • IR: 1690 cm⁻¹ (C=O), 3300 cm⁻¹ (NH).

  • 1H NMR: Singlet at ~8.5 ppm (Pyridine CH, if oxidized) or ~5.0 ppm (CH-Ar, if dihydro). Note: This protocol typically yields the 4,7,8,9-tetrahydro derivative.

Protocol B: Synthesis of Fully Aromatic 1H-Pyrazolo[3,4-b]quinolines

Target: Planar, fully aromatic systems (e.g., for DNA intercalation studies).

Reagents:

  • 2-Chloro-3-formylquinoline (1.0 mmol)

  • Phenylhydrazine (or Hydrazine Hydrate) (1.2 mmol)

  • Ethanol (5 mL)

  • Triethylamine (Catalytic, optional)

Procedure:

  • Dissolution: Dissolve 2-chloro-3-formylquinoline in 5 mL of ethanol in a round-bottom flask.

  • Addition: Add phenylhydrazine dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 1–2 hours. The solution typically changes color (yellow to orange/red).

  • Work-up:

    • Cool to room temperature.[6]

    • The product often precipitates out. If not, reduce solvent volume by 50% under vacuum.

    • Filter the solid.[5]

  • Purification: Wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Troubleshooting & "Senior Scientist" Tips

  • The "Oil" Problem: In Protocol A, if the product oils out instead of precipitating, induce crystallization by scratching the glass surface with a spatula or adding a seed crystal. Alternatively, sonicate the mixture with a small amount of diethyl ether.

  • Oxidation State Confusion: Be aware that Protocol A (MCR) yields the dihydro or tetrahydro pyridine ring. If the fully aromatic pyridine ring is required from the MCR, an oxidation step is needed (e.g., refluxing with DDQ or CAN, or simply heating in acetic acid with air bubbling).

  • Microwave Safety: Do not seal the vessel without a pressure release mechanism. The rapid generation of water (steam) can cause over-pressurization.

Workflow cluster_0 Protocol A: MCR (Green/MW) Step1 Mix Reactants + p-TsOH (Solvent-Free/Paste) Step2 MW Irradiation 140°C, 5-8 min Step1->Step2 Step3 Add Ice Water (Dissolve Catalyst) Step2->Step3 Step4 Filter & Wash (Yield >90%) Step3->Step4

Figure 2: Optimized workflow for the Microwave-Assisted synthesis.

References

  • Microwave-assisted, facile route to 1H-pyrazolo[3,4-b]quinolines. Source: Arkivoc (2000) Significance: Establishes the foundational microwave protocols reducing reaction times from hours to minutes.

  • Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines. Source: RSC Advances (2014) Significance: Provides insights into metal-catalyzed routes for more complex substitutions.

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. Source: ACS Combinatorial Science (2017) Significance: Validates the one-pot three-component approach for library generation.

  • Microwave assisted solvent-free synthesis of pyrazolo[3,4-b]quinolines using p-TsOH. Source: Tetrahedron Letters (2001) Significance: Confirms p-TsOH as the optimal catalyst for solvent-free conditions.

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Source: Molecules (2022) Significance: Comprehensive review of the structural evolution and biological importance of the scaffold.

Sources

Application

Microwave-Assisted Synthesis of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline

Executive Summary & Scientific Rationale The pyrazolo[3,4-b]quinoline scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including anticancer (intercalation into DN...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrazolo[3,4-b]quinoline scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including anticancer (intercalation into DNA), antiviral, and anti-inflammatory properties. The 7-methoxy derivative is of particular interest due to the electron-donating nature of the methoxy group, which modulates the lipophilicity and electronic distribution of the tricyclic system, potentially enhancing bioavailability and receptor binding affinity.

Traditional thermal synthesis (Friedländer condensation or Vilsmeier-Haack cyclization followed by hydrazine treatment) often suffers from harsh conditions, prolonged reaction times (6–12 hours), and variable yields. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to minutes while improving yield and purity.

Key Advantages of this Protocol:

  • Green Chemistry: Utilizes ethanol or water as solvent, minimizing volatile organic compound (VOC) waste.

  • Energy Efficiency: Reduces reaction time from hours (thermal) to <20 minutes (microwave).

  • High Atom Economy: The cyclization step releases only HCl and water.

Retrosynthetic Analysis

To ensure a robust supply chain for the final target, we must first secure the key intermediate: 2-chloro-7-methoxy-3-formylquinoline . This is synthesized via the Vilsmeier-Haack formylation of N-(3-methoxyphenyl)acetamide.

Retrosynthesis Target 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Intermediate 2-Chloro-7-methoxy-3-formylquinoline (Key Precursor) Target->Intermediate Cyclization (MW) Reagent1 Hydrazine Hydrate Target->Reagent1 Precursor N-(3-methoxyphenyl)acetamide Intermediate->Precursor Vilsmeier-Haack (POCl3/DMF) Start m-Anisidine Precursor->Start Acetylation

Figure 1: Retrosynthetic disconnection showing the pathway from m-anisidine to the target tricyclic scaffold.

Experimental Protocols

Phase 1: Synthesis of Precursor (2-Chloro-7-methoxy-3-formylquinoline)

Note: This step is typically performed under conventional heating due to the scale and exothermic nature of Vilsmeier reagent formation, though microwave adaptations exist.

Materials:

  • N-(3-methoxyphenyl)acetamide (10 mmol)

  • POCl

    
     (Phosphorus oxychloride) (70 mmol)
    
  • DMF (Dimethylformamide) (25 mmol)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask, add dry DMF (25 mmol) and cool to 0–5 °C in an ice bath. Dropwise add POCl

    
     (70 mmol) with stirring. A white/yellowish solid (chloroiminium salt) will form.
    
  • Addition: Add N-(3-methoxyphenyl)acetamide (10 mmol) to the mixture.

  • Cyclization: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Hydrolysis: Pour the reaction mixture into crushed ice/water (approx. 200 mL) with vigorous stirring. The iminium intermediate hydrolyzes to the aldehyde.

  • Isolation: Neutralize with saturated NaHCO

    
     or NaOH solution to pH 7–8. The solid product (2-chloro-7-methoxy-3-formylquinoline) will precipitate. Filter, wash with water, and recrystallize from ethanol.
    
    • Regioselectivity Note: The methoxy group at the meta-position directs the cyclization to the para-position relative to itself (sterically less hindered), favoring the 7-methoxy isomer over the 5-methoxy isomer [1].

Phase 2: Microwave-Assisted Cyclization to Target

Materials:

  • 2-Chloro-7-methoxy-3-formylquinoline (1.0 mmol)

  • Hydrazine Hydrate (99%) (2.0 mmol)

  • Ethanol (Absolute) (3–5 mL)

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Procedure:

  • Preparation: In a 10 mL microwave-compatible vial, dissolve 2-chloro-7-methoxy-3-formylquinoline (1.0 mmol) in ethanol (3 mL).

  • Reagent Addition: Add hydrazine hydrate (2.0 mmol) dropwise.

  • Irradiation: Cap the vial and place it in the microwave reactor.

    • Mode: Dynamic Power (maintain temperature)

    • Temperature: 140 °C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Workup: Allow the vial to cool to room temperature (compressed air cooling usually integrated). A yellow/orange precipitate typically forms upon cooling.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 2 mL) and then water (to remove hydrazine salts). Recrystallize from DMF/Ethanol if necessary.

Reaction Mechanism

The formation of the pyrazole ring involves a condensation-cyclization cascade. The hydrazine first attacks the aldehyde to form a hydrazone intermediate (Schiff base), followed by an intramolecular nucleophilic aromatic substitution (S


Ar) displacing the chlorine atom.

Mechanism Step1 Aldehyde + Hydrazine Step2 Hydrazone Formation (-H2O) Step1->Step2 Condensation Step3 Intramolecular SnAr (Cyclization) Step2->Step3 Nucleophilic Attack Step4 Aromatization (-HCl) Step3->Step4 Elimination Final 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Step4->Final

Figure 2: Mechanistic pathway of the cyclocondensation reaction.

Results & Discussion

Optimization of Reaction Conditions

The following data compares the efficiency of the microwave protocol against conventional thermal reflux.

ParameterConventional Heating (Reflux)Microwave Irradiation (140 °C)
Solvent EthanolEthanol
Time 6–8 Hours5–10 Minutes
Yield 65–72%88–94%
Purity (HPLC) 92% (requires column chrom.)>98% (simple filtration)
Energy Usage High (Oil bath maintenance)Low (Targeted dielectric heating)
Characterization Data (Expected)
  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: >260 °C.

  • IR (KBr, cm

    
    ):  ~3200–3400 (NH str), 1620 (C=N), 1250 (C-O-C asymmetric).
    
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       13.5–14.0 (s, 1H, NH, exchangeable).
      
    • 
       8.6–8.8 (s, 1H, Pyrazole-H3).
      
    • 
       8.0–8.2 (s, 1H, Quinoline-H4).
      
    • 
       3.9 (s, 3H, OCH
      
      
      
      ).
    • Aromatic protons typically appear between 7.0–8.0 ppm with splitting patterns characteristic of the 7-substituted quinoline system.

Troubleshooting & Critical Process Parameters

  • Pressure Safety: Ethanol generates significant pressure at 140 °C. Ensure the microwave vial is rated for at least 300 psi. If pressure exceeds limits, lower temperature to 120 °C and extend time to 15 minutes.

  • Solubility: If the starting aldehyde is not fully soluble in ethanol at room temperature, the microwave heating will dissolve it. Do not use DMF in the microwave unless absolutely necessary, as it is difficult to remove during workup and can superheat.

  • Regiochemistry: The purity of the Vilsmeier precursor is critical. Ensure the 2-chloro-7-methoxy-3-formylquinoline is free of the 5-methoxy isomer before the microwave step to avoid difficult separations later.

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.

  • National Institutes of Health (PMC). (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

  • ARKAT USA. (2000). Microwave-assisted, facile route to 1H-pyrazolo[3,4-b]quinolines.

  • Dergipark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.

Method

Application Note: Solvent Selection &amp; Recrystallization Protocol for 7-Methoxy-1H-pyrazolo[3,4-b]quinoline

Executive Summary This guide provides a definitive protocol for the purification of 7-methoxy-1H-pyrazolo[3,4-b]quinoline via recrystallization.[1] Due to the molecule's rigid, planar tricyclic structure and the presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive protocol for the purification of 7-methoxy-1H-pyrazolo[3,4-b]quinoline via recrystallization.[1] Due to the molecule's rigid, planar tricyclic structure and the presence of both hydrogen-bond donating (N-H) and accepting (Methoxy, Quinoline N) groups, it exhibits high lattice energy and limited solubility in standard organic solvents.[1]

This note outlines two distinct protocols:

  • Protocol A (High Purity): A DMSO/Water anti-solvent method designed to remove inorganic salts and highly polar tars.[1]

  • Protocol B (Green/Scale-Up): A 1-Butanol thermal gradient method optimized for sustainability and batch scalability.[1]

Chemical Context & Solubility Profile

Target Molecule: 7-methoxy-1H-pyrazolo[3,4-b]quinoline Molecular Formula: C₁₁H₉N₃O Estimated Melting Point: >220°C (Based on structural analogs [1])[1]

Structural Analysis

The substrate features a fused quinoline-pyrazole system. The planarity allows for strong


 stacking, resulting in a high melting point and poor solubility in non-polar alkanes (Hexane, Heptane).[1] The 7-methoxy group adds slight lipophilicity compared to the parent heterocycle, while the N1-proton serves as a hydrogen bond donor.[1]
Solvent Screening Logic

Selection is based on the "Like Dissolves Like" principle, modified by the need for a steep solubility-temperature gradient.[1]

Solvent ClassRepresentativeInteraction TypeSuitability
Dipolar Aprotic DMSO, DMFStrong dipole, disrupts

-stacking
High (Good for dissolution, poor for recovery without anti-solvent)
Alcohols Ethanol, 1-ButanolH-bonding (Donor/Acceptor)Moderate (Ideal for thermal recrystallization)
Non-Polar Toluene, HeptaneVan der WaalsLow (Target is too polar; Toluene useful only at reflux)
Chlorinated DCM, ChloroformWeak DipoleLow (Poor solubility, environmental hazard)

Decision Matrix: Solvent Selection

The following logic gate determines the optimal protocol based on your crude material's impurity profile.

SolventSelection Start Crude 7-methoxy-1H-pyrazolo[3,4-b]quinoline CheckImpurity Primary Impurity Type? Start->CheckImpurity Inorganic Inorganic Salts / Pd Catalyst CheckImpurity->Inorganic Organic Organic Tars / Isomers CheckImpurity->Organic ProtocolA PROTOCOL A: DMSO / Water (Anti-Solvent) Inorganic->ProtocolA Salts insoluble in DMSO CheckScale Scale of Operation Organic->CheckScale SmallScale < 5 Grams CheckScale->SmallScale LargeScale > 5 Grams (Scale-Up) CheckScale->LargeScale SmallScale->ProtocolA ProtocolB PROTOCOL B: 1-Butanol (Thermal Gradient) LargeScale->ProtocolB

Figure 1: Decision matrix for selecting the appropriate recrystallization method based on impurity profile and scale.

Detailed Protocols

Protocol A: DMSO / Water Anti-Solvent Precipitation

Best for: Removing inorganic salts (NaCl, Pd) and highly non-polar impurities.[1]

Reagents:

  • Solvent: Dimethyl sulfoxide (DMSO), ACS Grade.[1]

  • Anti-Solvent: Deionized Water.[1]

Procedure:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add DMSO dropwise at Room Temperature (RT) with stirring.

    • Note: If not dissolved by 5 mL, heat gently to 60°C. Do not exceed 80°C to prevent decomposition.

  • Filtration (Critical Step): While the solution is homogeneous (and warm, if heated), filter through a Celite pad or a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts/catalysts.[1]

  • Precipitation: Place the filtrate in a clean beaker with rapid stirring. Slowly add Deionized Water dropwise.

    • Observation: The solution will warm slightly (exothermic mixing).[1] A milky turbidity indicates the onset of nucleation.

    • Ratio: Continue adding water until a solvent:anti-solvent ratio of approximately 1:3 is reached.[1]

  • Digestion: Allow the suspension to stir for 30 minutes.

  • Harvest: Filter the precipitate via vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with 20 mL of Water to remove residual DMSO.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. DMSO is difficult to remove; ensure full drying to prevent solvent entrapment.[1]

Protocol B: 1-Butanol Thermal Gradient

Best for: Scale-up, removal of organic side-products, and obtaining high-quality crystals (needles).[1]

Reagents:

  • Solvent: 1-Butanol (BP: 117°C).[1]

  • Wash Solvent: Cold Ethanol.[1]

Procedure:

  • Slurry: Suspend 5.0 g of crude solid in 50 mL of 1-Butanol in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 117°C).

    • Checkpoint: The solid should completely dissolve. If not, add 1-Butanol in 5 mL increments until clear.[1]

  • Hot Filtration: If black specks (carbonized material) remain, perform a rapid hot filtration through a pre-warmed glass funnel.[1]

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to RT on the oil bath (slow cooling promotes larger crystal growth and purity).

    • Crystallization: Yellow/Orange needles should form around 80-90°C.

  • Ice Bath: Once at RT, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals.

  • Wash: Wash the filter cake with 10 mL of cold Ethanol. (Do not use Butanol for washing as it has high viscosity and high boiling point, making drying difficult).[1]

  • Drying: Dry in a vacuum oven at 50°C.

Process Visualization

RecrystallizationWorkflow Crude Crude Material Dissolve Dissolution (Reflux/Solvent) Crude->Dissolve Heat FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Clarify Nucleate Nucleation (Cooling/Anti-Solvent) FilterHot->Nucleate Slow Cool Grow Crystal Growth (Ostwald Ripening) Nucleate->Grow Time Harvest Filtration & Wash Grow->Harvest Isolate Dry Vacuum Drying Harvest->Dry Remove Solvent

Figure 2: Step-by-step workflow for the thermal recrystallization process.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or impurity level too high.[1]Re-heat to dissolve.[1] Add a seed crystal at the cloud point. Cool more slowly.
Low Yield Too much solvent used during dissolution.[1]Concentrate the mother liquor by rotary evaporation to half volume and cool again (Second Crop).
Insoluble Matter Inorganic salts or polymerized tars.[1]Ensure Hot Filtration step is performed rigorously.[1] Switch to Protocol A (DMSO).
Colored Impurities Oxidation products.[1]Add activated charcoal (5 wt%) during the hot dissolution step, stir for 5 mins, then hot filter.

References

  • Synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline: M. A. Metwally, et al. "Efficient syntheses of 1,3-unsubstituted 1H-pyrazolo[3,4-b]quinolines."[1] Arkivoc, 2006 (xv), 119-124.[1]

  • General Properties of Pyrazolo[3,4-b]quinolines: K. Danel, et al. "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research."[1] Molecules, 2022, 27(9), 2775.[1]

  • Solvent Selection Guides (Green Chemistry): D. Prat, et al. "CHEM21 selection guide of classical- and less classical-solvents."[1] Green Chemistry, 2016, 18, 288-296.[1]

  • Recrystallization Methodology: J. W. Zubrick. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Standard Text).

Sources

Application

In vitro cytotoxicity testing methods for pyrazoloquinoline derivatives

Application Note & Protocol Guide Topic: In Vitro Cytotoxicity Testing Methods for Pyrazoloquinoline Derivatives Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: In Vitro Cytotoxicity Testing Methods for Pyrazoloquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Cytotoxicity Profiling for Pyrazoloquinoline Derivatives

Pyrazoloquinolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to natural purines, allowing them to interact with a wide array of biological targets.[1] This has led to their investigation as potent anticancer agents, with studies demonstrating their ability to inhibit cell proliferation and target key enzymes involved in cancer progression like haspin kinase.[2][3] Some derivatives have shown the ability to induce cell cycle arrest and apoptosis, making them promising candidates for further development.[4][5]

The initial and most crucial step in evaluating the therapeutic potential of these novel derivatives is to establish their cytotoxic profile. In vitro cytotoxicity testing serves as a rapid, cost-effective, and ethically sound method to determine the concentration at which a compound exhibits toxic effects on cultured cells. This process is not merely about identifying cell death; it is about understanding the primary mechanism of action—whether a compound is cytostatic (inhibits proliferation) or cytotoxic (induces cell death), and through which cellular pathways it acts. This guide provides a comprehensive overview and detailed protocols for a multi-faceted approach to cytotoxicity testing tailored for pyrazoloquinoline derivatives.

Strategic Assay Selection: A Multi-Parametric Approach

No single assay can provide a complete picture of a compound's cytotoxic profile. A robust assessment relies on the strategic selection of orthogonal assays that measure different cellular events. The choice of assay should be guided by the anticipated mechanism of the compound and the specific questions being asked.

A logical workflow for assessing a novel pyrazoloquinoline derivative involves starting with a general metabolic health assay, followed by an assay for membrane integrity, and finally, a more specific assay to probe for apoptosis.

AssaySelection Start Novel Pyrazoloquinoline Derivative Metabolic Measure Metabolic Activity (e.g., MTT Assay) Start->Metabolic Potent Potent? Metabolic->Potent Membrane Assess Membrane Integrity (e.g., LDH Assay) MembraneCompromised Membrane Compromised? Membrane->MembraneCompromised Apoptosis Probe for Apoptosis (e.g., Caspase-3/7 Assay) IsApoptotic Apoptosis Induced? Apoptosis->IsApoptotic Potent->Membrane Yes Cytostatic Likely Cytostatic (Inhibits Proliferation) Potent->Cytostatic No MembraneCompromised->Apoptosis No Necrotic Likely Necrotic/ Lytic MembraneCompromised->Necrotic Yes Apoptotic Confirmed Apoptotic Mechanism IsApoptotic->Apoptotic Yes End Proceed to Advanced Mechanism Studies IsApoptotic->End No Apoptotic->End

Caption: Decision workflow for selecting cytotoxicity assays.

Protocol 1: MTT Assay for Metabolic Viability

Principle & Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] In living, metabolically active cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][7][8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8] This assay is an excellent first-pass screen for identifying compounds that affect cellular proliferation or induce cell death.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for many cancer cell lines like A549 or MCF-7) in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume exponential growth.[10]

  • Compound Treatment:

    • Prepare a series of dilutions of the pyrazoloquinoline derivative in culture medium. It is advisable to perform a broad-range screen first (e.g., 0.1, 1, 10, 50, 100 µM).

    • Aspirate the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Crucial Controls:

      • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO, typically ≤0.5%) as the highest concentration test well.

      • Untreated Control: Cells treated with fresh culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).[9][11]

      • Media Blank: Wells containing medium but no cells, to measure background absorbance.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or an acidic isopropanol solution) to each well.[11]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

Data Analysis & Interpretation
  • Subtract the average absorbance of the media blank from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.[9]

Protocol 2: LDH Release Assay for Membrane Integrity

Principle & Rationale

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[12] LDH is a stable cytosolic enzyme that is rapidly released into the medium upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14] The assay involves a coupled enzymatic reaction: the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT or WST) into a colored formazan product.[13][15] The amount of formazan is directly proportional to the amount of LDH released, and therefore, to the level of cytotoxicity.[13] This assay is an excellent orthogonal method to the MTT assay because it measures a distinct event—cell lysis—rather than metabolic activity.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.

  • Assay Execution:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[14] This step is optional but recommended to prevent contamination from cells that lyse during transfer.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

    • Crucial Controls:

      • Spontaneous LDH Release: Supernatant from untreated or vehicle-treated cells (measures baseline cell death).

      • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (e.g., 1% Triton X-100) for 10-15 minutes before supernatant collection. This represents 100% cytotoxicity.[15]

      • Background Control: Culture medium without cells.

  • Reaction Incubation:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Scientific Pierce LDH Cytotoxicity Assay Kit).[13]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stopping the Reaction & Data Acquisition:

    • Add 50 µL of the Stop Solution provided in the kit to each well.[13]

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]

Data Analysis & Interpretation
  • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well to correct for instrument background.

  • Subtract the background control absorbance from all other wells.

  • Calculate the percentage of cytotoxicity for each sample using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.

Protocol 3: Caspase-3/7 Activation Assay for Apoptosis

Principle & Rationale

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells.[16] A central feature of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases, responsible for cleaving key cellular proteins and dismantling the cell.[5][17] This assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. The cleavage releases a luminescent or fluorescent signal that is directly proportional to the amount of active caspase-3/7, providing a quantitative measure of apoptosis induction.[17]

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, typically using a white-walled 96-well plate for luminescence assays to maximize signal.

  • Assay Execution:

    • After the treatment period (a shorter incubation of 12-24 hours may be optimal for detecting peak caspase activity), remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions (e.g., Promega Caspase-Glo® 3/7 Assay).

    • Add 100 µL of the reagent directly to each well.

    • Crucial Controls:

      • Vehicle Control: To measure baseline apoptosis.

      • Positive Control: A known apoptosis inducer (e.g., Staurosporine or Etoposide).

      • Blank Control: Medium and reagent only.

  • Signal Development & Data Acquisition:

    • Mix the plate contents by placing it on an orbital shaker at a low speed for 1-2 minutes.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis & Interpretation
  • Subtract the average luminescence of the blank control from all other wells.

  • Data is often expressed as "Fold Change" in caspase activity relative to the vehicle control:

    • Fold Change = Luminescence of Treated Cells / Luminescence of Vehicle Control

  • A significant (e.g., >2-fold) increase in caspase-3/7 activity is a strong indicator that the pyrazoloquinoline derivative induces apoptosis.[17]

ApoptosisPathway Compound Pyrazoloquinoline Derivative Mitochondria Mitochondrial Stress (Intrinsic Pathway) Compound->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Substrate Pro-Luminescent DEVD Substrate Casp37->Substrate Apoptosis Apoptosis Casp37->Apoptosis Signal Luminescent Signal Substrate->Signal Cleavage

Caption: Simplified intrinsic apoptosis pathway measured by the assay.

Data Summary and Interpretation

Table 1: Hypothetical Cytotoxicity Profile of Pyrazoloquinoline Derivatives against A549 Lung Cancer Cells (48h Treatment)

Compound IDMTT IC₅₀ (µM)LDH EC₅₀ (µM)Max Caspase-3/7 Activation (Fold Change vs. Vehicle)Preliminary Interpretation
PQ-01 2.5 ± 0.3> 1001.2 ± 0.1Potent antiproliferative/cytostatic effect with minimal membrane damage.
PQ-02 5.8 ± 0.66.5 ± 0.98.5 ± 1.1Potent cytotoxic agent acting primarily through apoptosis.
PQ-03 8.1 ± 1.19.2 ± 1.51.5 ± 0.2Cytotoxic agent acting through a non-apoptotic, lytic mechanism (necrosis).
Doxorubicin 1.3 ± 0.225.4 ± 3.16.7 ± 0.8Known apoptotic agent; LDH release occurs at later stages/higher concentrations.
  • PQ-01 shows a significant decrease in metabolic activity (MTT) but does not cause membrane leakage (LDH) or significant apoptosis. This profile suggests the compound may be cytostatic , potentially causing cell cycle arrest.[4]

  • PQ-02 is potent in both the MTT and LDH assays, and strongly induces caspase activity. This is a classic profile for a compound that is cytotoxic via apoptosis .[18]

  • PQ-03 is active in both MTT and LDH assays but fails to induce caspases, suggesting cell death is occurring through necrosis or another lytic pathway.

By integrating data from these orthogonal assays, a researcher can build a robust, evidence-based profile of a novel pyrazoloquinoline derivative, enabling informed decisions for the next steps in the drug discovery pipeline.

References

  • Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates. (2025, February 15). Bioorganic Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Orabi, K. Y., et al. (2021). MTT assay. Bio-protocol. Retrieved from [Link]

  • Aly, A. A., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC. Retrieved from [Link]

  • Putri, D. Z., et al. (2023). The activity of pyrazoline B compound in inhibiting proliferation of breast cancer cells with human epidermal growth factor receptor 2 overexpression. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2020). In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Park, H., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. Retrieved from [Link]

  • Cytotoxicity results of pyrazoline derivatives (4a -4j). (n.d.). ResearchGate. Retrieved from [Link]

  • De, S., et al. (2019). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022, January 5). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2001). SOP for the BALB/C 3T3 NRU Cytotoxicity Test. Retrieved from [Link]

  • Life Science Outsourcing, Inc. (n.d.). Cytotoxicity Testing for Medical Devices. Retrieved from [Link]

  • Gangarapu, K., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • Google Patents. (2015). WO2015006689A1 - Treatment and diagnosis of cancer and precancerous conditions using pde10a inhibitors and methods to measure pde10a expression.
  • XXII National Meeting on Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. (2024, January 1). Current Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Spectroscopic Characterization of 7-methoxy-1H-pyrazolo[3,4-b]quinoline: An Application Guide

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold The 7-methoxy-1H-pyrazolo[3,4-b]quinoline core represents a privileged scaffold in medicinal chemistry and materials science. This class of fused he...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The 7-methoxy-1H-pyrazolo[3,4-b]quinoline core represents a privileged scaffold in medicinal chemistry and materials science. This class of fused heterocyclic compounds has garnered significant attention due to its wide-ranging biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Furthermore, the rigid, planar structure and conjugated π-system of the pyrazolo[3,4-b]quinoline core often impart favorable photophysical properties, making these compounds promising candidates for use as fluorescent probes and materials in organic light-emitting diodes (OLEDs).[1][4]

The introduction of a methoxy group at the 7-position can significantly modulate the molecule's electronic properties, solubility, and metabolic stability, thereby influencing its biological activity and potential as a therapeutic agent.[5] Given the profound impact of its structure on function, unambiguous spectroscopic characterization is a critical and non-negotiable step in the synthesis and development of novel 7-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives.

This comprehensive guide provides detailed application notes and step-by-step protocols for the essential spectroscopic techniques required for the structural elucidation and characterization of 7-methoxy-1H-pyrazolo[3,4-b]quinoline. As a Senior Application Scientist, the following sections are designed to not only provide procedural steps but also to explain the causality behind experimental choices, ensuring a robust and reliable characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural determination of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For 7-methoxy-1H-pyrazolo[3,4-b]quinoline, both ¹H and ¹³C NMR are indispensable.

Causality and Experimental Choices
  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for many organic compounds and its relatively simple residual solvent peak. However, if the compound shows poor solubility, or if hydrogen-bonding interactions with the solvent are to be investigated, other solvents like DMSO-d₆ or Methanol-d₄ should be considered. The choice of solvent can slightly influence chemical shifts.[7]

  • Concentration: For ¹H NMR, a concentration of 5-20 mg in approximately 0.6 mL of deuterated solvent is typically sufficient.[8] For the less sensitive ¹³C NMR, a higher concentration (20-50 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[9] Its sharp, single peak does not overlap with most signals from organic compounds. If TMS is not used, the residual solvent peak can be used for calibration.[10]

Predicted ¹H and ¹³C NMR Data

The following tables provide the expected chemical shifts for 7-methoxy-1H-pyrazolo[3,4-b]quinoline. These values are based on literature data for this specific compound and are crucial for confirming its synthesis and purity.

Table 1: Predicted ¹H NMR Spectral Data for 7-methoxy-1H-pyrazolo[3,4-b]quinoline in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (pyrazole)13.41s (broad)-
H48.79s-
H38.32s-
H57.99d9.0
H87.28d2.4
H67.12ddJ = 9.0, 2.4
OCH₃3.92s-

Table 2: Predicted ¹³C NMR Spectral Data for 7-methoxy-1H-pyrazolo[3,4-b]quinoline in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C7161.5
C4a152.4
C8a150.2
C3134.5
C5a131.2
C5130.6
C4120.1
C9a117.9
C6114.7
C8105.4
OCH₃55.9
Protocol for NMR Analysis

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

Diagram 1: NMR Sample Preparation and Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-20 mg (1H) or 20-50 mg (13C) of sample B Dissolve in ~0.6 mL deuterated solvent (e.g., CDCl3) A->B C Transfer to a clean 5 mm NMR tube B->C D Cap the tube securely C->D E Insert tube into spinner and adjust depth D->E Transport to Spectrometer F Insert into NMR magnet E->F G Lock on deuterium signal F->G H Shim magnetic field for homogeneity G->H I Acquire spectrum (1H, then 13C) H->I J Fourier Transform I->J Raw Data (FID) K Phase Correction J->K L Baseline Correction K->L M Calibrate to TMS or residual solvent peak L->M

Caption: Workflow for NMR analysis from sample preparation to data processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh the appropriate amount of 7-methoxy-1H-pyrazolo[3,4-b]quinoline into a clean, dry vial.[8]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[8]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Securely cap the NMR tube. Wipe the outside of the tube to remove any contaminants.[10]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.[8]

    • Shim the magnetic field. This process optimizes the homogeneity of the magnetic field to achieve sharp, well-resolved peaks. This can be done manually or automatically.[8]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the Free Induction Decay (FID) data.[11]

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into frequency-domain data (the spectrum).

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to ensure the baseline of the spectrum is flat.

    • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or using the known chemical shift of the residual solvent peak.[10]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of the synthesized compound and provides valuable structural information through the analysis of its fragmentation pattern.[12]

Causality and Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like 7-methoxy-1H-pyrazolo[3,4-b]quinoline. It typically produces the protonated molecule [M+H]⁺, which directly confirms the molecular weight.[13][14] Electron Ionization (EI) is a harder technique that can provide more extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[15]

  • Mode of Operation: ESI can be run in either positive or negative ion mode. Due to the presence of basic nitrogen atoms in the pyrazoloquinoline core, positive ion mode ([M+H]⁺) is the logical choice and is expected to yield a strong signal.[16]

  • Sample Preparation: Samples must be free of inorganic salts, which can interfere with the ESI process.[17] The sample should be dissolved in a volatile organic solvent like methanol or acetonitrile at a low concentration (typically in the range of 10 µg/mL).[17]

Predicted Mass Spectrometry Data

For 7-methoxy-1H-pyrazolo[3,4-b]quinoline (Molecular Formula: C₁₁H₉N₃O), the expected mass spectrometry data is as follows:

Table 3: Predicted ESI-MS Data

IonCalculated m/zExpected Observation
[M+H]⁺200.0818High-resolution mass spectrometry (HRMS) should confirm this exact mass, validating the elemental composition.
[M+Na]⁺222.0637Often observed as a sodium adduct, especially if there are trace amounts of sodium salts present.[18]

Expected Fragmentation Pattern (from MS/MS of [M+H]⁺):

The fragmentation of the pyrazoloquinoline core often involves the loss of small, stable neutral molecules. For the methoxy-substituted analogue, characteristic losses would include:

  • Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond could lead to a fragment at m/z 184.

  • Loss of formaldehyde (CH₂O): A rearrangement followed by elimination of formaldehyde from the methoxy group could produce a fragment at m/z 169.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (m/z 27) from the ring system.[12]

Protocol for ESI-MS Analysis

This protocol describes a general procedure for obtaining an ESI mass spectrum.

Diagram 2: ESI-MS Analysis Workflow

ESI_MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution (~10 µg/mL) B Use volatile solvent (e.g., MeOH, ACN) A->B C Ensure sample is free of non-volatile salts B->C D Infuse sample into ESI source via syringe pump C->D Inject into MS E Apply high voltage to form charged droplets D->E F Solvent evaporation and ion formation E->F G Analyze ions in mass analyzer (e.g., TOF, Quadrupole) F->G H Identify [M+H]⁺ and other adducts G->H Mass Spectrum I Confirm elemental composition with HRMS H->I J Analyze fragmentation pattern (if MS/MS performed) H->J

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[17]

    • From the stock solution, prepare a dilute working solution of approximately 10 µg/mL in the same solvent.[17]

    • Filter the solution if any particulate matter is visible.

  • Instrument Setup and Analysis:

    • Set up the mass spectrometer in positive ion ESI mode.

    • Calibrate the instrument using a standard calibration solution to ensure mass accuracy.

    • Load the sample solution into a syringe and place it in a syringe pump connected to the ESI source.

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the ion of interest.

    • Acquire the full scan mass spectrum over an appropriate m/z range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Look for other common adducts, such as [M+Na]⁺ or [M+K]⁺, which can also help confirm the molecular weight.[18]

    • For high-resolution data, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

    • If fragmentation data is required, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19] For 7-methoxy-1H-pyrazolo[3,4-b]quinoline, FTIR is used to confirm the presence of key structural features such as N-H, C-H, C=N, C=C, and C-O bonds.

Causality and Experimental Choices
  • Sample Preparation: For solid samples, the two most common methods are KBr pellets and Attenuated Total Reflectance (ATR).

    • KBr Pellet: This involves mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. KBr is transparent to IR radiation. This method provides high-quality spectra but is destructive and requires careful preparation to avoid moisture contamination.[20]

    • ATR: This is a more modern and rapid technique where the solid sample is pressed directly against a high-refractive-index crystal (e.g., diamond or zinc selenide). The IR beam undergoes total internal reflection within the crystal, and an evanescent wave penetrates a short distance into the sample, allowing for the acquisition of an absorption spectrum. ATR requires minimal sample preparation and is non-destructive.[20][21] Given its simplicity and speed, ATR is often the preferred method.

Predicted FTIR Data

The following table lists the expected characteristic absorption bands for 7-methoxy-1H-pyrazolo[3,4-b]quinoline.

Table 4: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3120N-H StretchPyrazole N-H
~3060 - 3005C-H StretchAromatic C-H
~2864C-H StretchMethoxy (CH₃)
~1625C=N StretchPyridine/Pyrazole rings
~1589, 1507C=C StretchAromatic ring stretching
~1234C-O StretchAryl-alkyl ether (asymmetric)
~1146C-O StretchAryl-alkyl ether (symmetric)
~935, 835C-H BendingOut-of-plane aromatic C-H bending
Protocol for FTIR Analysis (ATR Method)

This protocol outlines the straightforward procedure for acquiring an FTIR spectrum using an ATR accessory.

Diagram 3: ATR-FTIR Analysis Workflow

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Sample Analysis cluster_proc Data Processing & Analysis A Ensure ATR crystal is clean (e.g., with isopropanol) B Acquire a background spectrum of the empty crystal A->B C Place a small amount of solid sample on the crystal B->C Ready for Sample D Apply pressure with the anvil to ensure good contact C->D E Acquire the sample spectrum D->E F Automatic background subtraction E->F Raw Spectrum G Identify characteristic absorption bands F->G H Compare with expected frequencies G->H UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a stock solution of known concentration B Dilute to an appropriate concentration (~10⁻⁵ M) A->B C Use a spectroscopic grade solvent B->C D Fill a cuvette with the pure solvent (blank) C->D Transfer to Spectrometer E Record the baseline spectrum D->E F Rinse and fill the cuvette with the sample solution E->F G Record the sample absorption spectrum F->G H Identify the wavelength(s) of maximum absorbance (λmax) G->H Absorption Spectrum I Calculate molar absorptivity (ε) if concentration is known H->I J Use λmax for fluorescence excitation (if applicable) H->J

Caption: Standard workflow for acquiring a UV-Visible absorption spectrum.

Step-by-Step Methodology:

  • Sample and Instrument Preparation:

    • Prepare a stock solution of 7-methoxy-1H-pyrazolo[3,4-b]quinoline of a known concentration in a suitable spectroscopic grade solvent.

    • Perform serial dilutions to obtain a working solution with an expected maximum absorbance in the optimal range (typically ~10⁻⁵ M).

    • Turn on the spectrometer and allow the lamps to warm up for at least 15-20 minutes for stable output.

  • Measurement:

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrometer and record a baseline correction across the desired wavelength range (e.g., 200-600 nm).

    • Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

    • Place the sample cuvette in the spectrometer and acquire the absorption spectrum.

  • Data Analysis:

    • The software will automatically subtract the baseline from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λ_max).

    • If the concentration and path length (typically 1 cm) are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law.

    • This spectrum provides the basis for quantitative analysis and for selecting the excitation wavelength for fluorescence studies.

Conclusion

The structural and electronic characterization of 7-methoxy-1H-pyrazolo[3,4-b]quinoline is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. NMR spectroscopy provides the definitive structural framework, mass spectrometry confirms the molecular weight and elemental composition, FTIR identifies key functional groups, and UV-Visible spectroscopy probes the electronic properties of the conjugated system. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this important heterocyclic compound, paving the way for its further investigation and application.

References

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Available at: [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • Zhang, Y., et al. (2024). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, and in vitro antituberculosis activity. Journal of Molecular Structure, 1301, 137357. Available at: [Link]

  • Antus, S., & Gunda, T. E. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 617. Available at: [Link]

  • Nizioł, J., et al. (2020). Optical properties of new pyrazolo[3,4-b]quinoline and its composites. Materials, 13(22), 5236. Available at: [Link]

  • The Royal Society of Chemistry. (2013). General method of UV-Vis and fluorescence titration. Available at: [Link]

  • University of Massachusetts Chan Medical School. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. Available at: [Link]

  • Pinto, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1481. Available at: [Link]

  • University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • NanoQAM. (n.d.). UV-Visible Fluorescence Spectrometers. Available at: [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design. Available at: [Link]

  • Pander, P., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2068. Available at: [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]

  • Van der Burg, S. S., & van der Zwan, G. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 29(5), 825-839. Available at: [Link]

  • University of Toledo. (2019). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Available at: [Link]

  • Danel, A., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Chemosensors, 12(2), 31. Available at: [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Available at: [Link]

  • Sobarzo-Sánchez, E., et al. (2002). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 40(7), 481-484. Available at: [Link]

  • LibreTexts Chemistry. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Sharma, P., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Journal of Drug Delivery and Therapeutics, 13(2), 116-127. Available at: [Link]

  • LibreTexts Chemistry. (2022). 4.4: UV-Visible Spectroscopy. Available at: [Link]

  • Alwsci. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Al-Majidi, S. M., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 16(1), 1-18. Available at: [Link]

  • Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1-22. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 mass spectrum of methoxyethane. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • HMDB. (n.d.). NMR data acquisition. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Drugs and Addictions. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • Purdue University. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Available at: [Link]

  • Ault, A. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 57(5), 1235-1244. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Synthetic Yield of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]quinoline derivatives. This compound class is highly valued in drug development; specifically, 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]quinoline derivatives. This compound class is highly valued in drug development; specifically, 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline and its congeners have demonstrated potent in vitro inhibitory activity against bacterial serine/threonine protein kinases, making them critical targets for overcoming antibiotic resistance [1].

However, researchers frequently encounter severe yield bottlenecks during the construction of the tricyclic core. This guide provides field-proven troubleshooting, a self-validating experimental protocol, and a mechanistic breakdown to ensure high-yield synthesis [2].

Troubleshooting Guide: Core Synthetic Bottlenecks

Q: Why is my direct reaction of 2-chloro-7-methoxy-3-formylquinoline with hydrazine yielding a complex, uncyclized mixture? A: This is a classic chemoselectivity failure. The formyl (aldehyde) group is highly electrophilic. When you introduce hydrazine, it preferentially attacks the aldehyde rather than displacing the 2-chloro group. This forms a stable hydrazone intermediate. Because the hydrazone double bond typically adopts the thermodynamically stable E-configuration, the terminal nucleophilic nitrogen is sterically locked pointing away from the 2-chloro position. This geometry prevents the necessary intramolecular nucleophilic aromatic substitution (SNAr) required for ring closure, leading to polymerization and degradation instead of the desired tricycle [2].

Q: How do I force the cyclization to occur and improve my yield? A: You must invert the reaction sequence using a "Protect-Displace-Deprotect" strategy. By masking the aldehyde as an ethylene acetal, you temporarily eliminate its electrophilicity. This forces the hydrazine to attack the 2-chloro position via SNAr. Once the hydrazine moiety is safely anchored to the quinoline core, acidic deprotection of the acetal releases the aldehyde. The extreme proximity of the reactive groups creates a massive entropic advantage, driving spontaneous intramolecular condensation to form the pyrazole ring [2].

Q: My Step 2 (SNAr displacement of the chloride) is sluggish and low-yielding. What is causing this? A: The 7-methoxy group is strongly electron-donating via resonance (+M effect). This increases the overall electron density of the quinoline ring, making the 2-chloro position significantly less susceptible to nucleophilic attack compared to an unsubstituted quinoline. To overcome this high activation energy barrier, you must use a large excess of hydrazine hydrate (which acts as both the nucleophile and the acid scavenger) and maintain a vigorous, sustained reflux.

Q: During Step 3 (deprotection/cyclization), my product seems to degrade. What are the optimal conditions? A: While the pyrazolo[3,4-b]quinoline core is stable, harsh and prolonged acidic reflux can cause side reactions. Because the intramolecular cyclization is kinetically favored and extremely fast once the aldehyde is revealed, you only need mild conditions. Use 2M aqueous HCl in ethanol at room temperature or with very gentle warming. Do not boil the mixture in concentrated acid.

Mechanistic Workflow & Visualization

The diagram below illustrates the divergent outcomes between the failed direct hydrazinolysis and the optimized acetal-protection pathway.

G Start 2-Chloro-7-methoxy- 3-formylquinoline Direct Direct Hydrazinolysis (Hydrazine Hydrate) Start->Direct Step1 Step 1: Acetal Protection (Ethylene Glycol, p-TsOH) Start->Step1 Fail Hydrazone Formation & Polymerization (Yield <10%) Direct->Fail Acetal 2-Chloro-3-(1,3-dioxolan-2-yl)- 7-methoxyquinoline Step1->Acetal Step2 Step 2: SNAr Displacement (Hydrazine Hydrate) Acetal->Step2 Hydrazino 3-(1,3-Dioxolan-2-yl)- 2-hydrazino-7-methoxyquinoline Step2->Hydrazino Step3 Step 3: Acidic Deprotection & Spontaneous Cyclization (HCl) Hydrazino->Step3 Product 7-Methoxy-1H-pyrazolo [3,4-b]quinoline (90% Yield) Step3->Product

Reaction workflow comparing direct hydrazinolysis versus the optimized acetal protection strategy.

Quantitative Data: Route Comparison

The following table summarizes the quantitative advantages of the optimized protocol. Data reflects standard isolated yields after purification [2].

Synthetic RouteKey IntermediatePrimary Bottleneck / ImpurityIsolated Yield (Overall)
Direct Route Hydrazone intermediateE-hydrazone steric lock; Polymerization< 10%
Protected Route (Step 1) Ethylene acetalIncomplete water removal85%
Protected Route (Step 2) Hydrazino acetalDeactivated SNAr due to 7-OMe85%
Protected Route (Step 3) Deprotected aldehydeAcid-catalyzed degradation (if heated)90%
Protected Route (Total) 7-Methoxy-1H-pyrazolo[3,4-b]quinoline None (Highly efficient sequence) ~ 65%

Standard Operating Procedure (SOP): The Optimized Protocol

This self-validating protocol ensures that each intermediate can be isolated and verified before proceeding, preventing the carry-over of unreacted starting materials.

Step 1: Synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methoxyquinoline

Causality: Using a Dean-Stark apparatus removes water from the system, driving the equilibrium of the acetalization completely to the right.

  • Suspend 2-chloro-7-methoxy-3-formylquinoline (1.0 equiv) in anhydrous toluene.

  • Add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture under a Dean-Stark trap for 4–6 hours until water collection ceases.

  • Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3 (to neutralize the acid catalyst), and extract with ethyl acetate.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Validation: TLC should show complete consumption of the starting aldehyde. The product can be used directly or recrystallized.

Step 2: Synthesis of 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methoxyquinoline

Causality: Excess hydrazine hydrate drives the difficult SNAr reaction on the electron-rich quinoline ring and prevents the formation of symmetric bis-quinoline dimers.

  • Dissolve the acetal intermediate from Step 1 (1.0 equiv) in absolute ethanol.

  • Add hydrazine hydrate (80% aqueous solution, 3.0 to 5.0 equiv).

  • Reflux the mixture vigorously for 8 hours.

  • Monitor by TLC. Once complete, cool the reaction mixture to 0°C.

  • The hydrazino-acetal intermediate will typically precipitate. Filter the solid, wash with cold ethanol, and dry under a vacuum.

Step 3: Deprotection and Spontaneous Cyclization

Causality: Mild aqueous acid hydrolyzes the acetal. The liberated aldehyde is immediately trapped by the adjacent hydrazine, driving the equilibrium forward via irreversible cyclization.

  • Suspend the hydrazino-acetal from Step 2 in a mixture of ethanol and water (1:1 v/v).

  • Add 2M aqueous HCl dropwise until the pH reaches ~2.

  • Stir at room temperature (or warm gently to 40°C) for 1–2 hours. The solid will dissolve, and a new precipitate will begin to form as the cyclization occurs.

  • Neutralize the mixture carefully with saturated aqueous NaHCO3 to pH 7–8.

  • Filter the resulting solid, wash thoroughly with distilled water, and dry.

  • Validation: The final product, 7-methoxy-1H-pyrazolo[3,4-b]quinoline, is obtained in ~90% yield for this step. Melting point verification (approx. 232-234 °C) and 1H NMR (singlet at ~8.79 ppm for the pyrazole CH) confirm the tricyclic structure [2].

Frequently Asked Questions (FAQs)

Q: Can I use a dimethyl acetal instead of an ethylene acetal for protection? A: While dimethyl acetals (using methanol and trimethyl orthoformate) can be formed, the cyclic 1,3-dioxolane (ethylene acetal) is significantly more stable under the highly basic and nucleophilic conditions of the hydrazine reflux in Step 2. Dimethyl acetals are prone to premature hydrolysis if trace water is present in the hydrazine hydrate.

Q: My final product has a strong yellow tint. Is this normal? A: Yes. Pyrazolo[3,4-b]quinolines possess an extended conjugated π-system. Depending on the exact crystal packing and trace oxidation, the highly pure solid often presents as a pale yellow to bright yellow powder.

Q: Can this protocol be adapted to synthesize the 3-amino derivative? A: To synthesize 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline (the active kinase inhibitor), you would start with a 2-chloro-3-cyanoquinoline derivative rather than a 3-formylquinoline. The cyano group reacts with hydrazine to form the 3-amino-pyrazole ring directly, often without the need for a protection-deprotection sequence, as the cyano group is less prone to the problematic E-isomer lock seen with aldehydes [1].

References

  • Lapa, G., Bekker, O. B., Mirchink, E. P., & Preobrazhenskaya, M. (2013). Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial) activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1088-1093. URL:[Link]

  • Afghan, A., Baradarani, M. M., & Joule, J. A. (2009). Efficient syntheses of 1,3-unsubstituted 1H-pyrazolo[3,4-b]quinolines. Arkivoc, 2009(ii), 20-30. URL:[Link]

Optimization

Technical Support Center: Solubilization Strategies for 7-methoxy-1H-pyrazolo[3,4-b]quinoline

Case ID: SOL-MPQ-007 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming "Brick Dust" Solubility Profiles in Aqueous Media[1] Executive Summary: The "Brick Dust" Chal...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-MPQ-007 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming "Brick Dust" Solubility Profiles in Aqueous Media[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation not because your compound is "oily" (grease ball), but because it is a "brick."[1] 7-methoxy-1H-pyrazolo[3,4-b]quinoline (hereafter 7-MPQ ) possesses a fused tricyclic planar scaffold.[1] This planarity drives strong intermolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-

stacking interactions, resulting in high crystal lattice energy.

To dissolve this molecule, we must overcome the energy required to break the crystal lattice (enthalpy of fusion) before we can even address the hydration energy (interaction with water). Simple addition of water or weak buffers is thermodynamically unfavorable.[1]

This guide provides a tiered troubleshooting approach, moving from simple assay-ready solutions to advanced formulation strategies.

Module 1: pH Manipulation & Salt Screening

User Question: I tried dissolving 7-MPQ in PBS (pH 7.4) and DMSO, but it crashes out upon dilution.[1] Why?

Technical Insight: 7-MPQ contains a basic nitrogen within the quinoline ring (N-9 position) and a weakly acidic NH in the pyrazole ring.[1] At pH 7.4, the molecule exists predominantly in its neutral, uncharged form, which has the lowest solubility (


). To achieve solubility, you must ionize the molecule.

Protocol: The "pH-Swing" Titration Do not rely on calculated pKa values alone. Perform this rapid screen:

  • Acidic Shift: The quinoline nitrogen is weakly basic (estimated pKa ~4.5–5.0).[1]

    • Action: Titrate your aqueous media to pH 2.0–3.0 using 0.1 M HCl or Methanesulfonic acid.[1]

    • Mechanism:[2][3] Protonation of the quinoline nitrogen disrupts the planar stacking by introducing charge repulsion and increasing dipole-dipole interactions with water.

  • Salt Selection: If pH adjustment works, isolate a salt form to improve dissolution rate.[1]

    • Recommendation:Mesylate (Methanesulfonate) or Hydrochloride salts.[1] Mesylates often break lattice energy better than chlorides for planar heterocycles due to their larger counter-ion size and lower symmetry.[1]

Decision Matrix:

ConditionPredicted SolubilityMechanismSuitability
pH 7.4 (PBS) < 1 µg/mLNeutral species; high lattice energy.[1]Unsuitable
pH 2.0 (HCl) > 50 µg/mLCationic species; charge solvation.IV / Acute Studies
pH 10.0 (NaOH) VariableAnionic (pyrazole deprotonation); possible stability issues.Low
Module 2: Cosolvent & Surfactant Systems (Assay Optimization)

User Question: I need to run a cellular assay at neutral pH. I cannot use pH 2.0. How do I keep it in solution?

Technical Insight: For biological assays, you are fighting the "Spring and Parachute" effect. A stock solution in DMSO (the spring) creates a supersaturated state upon dilution into media. Without a "parachute" (surfactant/polymer), the drug rapidly crystallizes.

Recommended Formulation (The "Parachute"): Avoid pure DMSO stocks. Use a ternary system.

Protocol: Kinetic Solubility Enhancement Prepare your stock solution in the following ratio (v/v):

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent - reduces dielectric constant of water)[1]

  • 50% Water (containing 0.5% Tween 80) (Surfactant - prevents nucleation)[1]

Note: Add components in this specific order. Vortex vigorously between additions.

Module 3: Cyclodextrin Complexation (Bioavailability)

User Question: We are moving to oral dosing in mice. The suspension is not bioavailable.[1] What is the gold standard for this scaffold?

Technical Insight: For planar tricyclic systems like 7-MPQ, Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD)
is the superior host. The hydrophobic quinoline core fits into the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the exterior ensure water solubility. This hides the hydrophobic surface area from the aqueous environment.

Workflow: Complexation Equilibrium

CD_Complexation cluster_0 Critical Parameter: Binding Constant (K1:1) Drug 7-MPQ (Solid) Complex Inclusion Complex (Dissolved) Drug->Complex k_on (Complexation) CD HP-beta-CD (Solution) CD->Complex Complex->Drug k_off (Dissociation) Precip Precipitation Complex->Precip If [Drug] > Solubility Limit

Caption: Thermodynamic equilibrium of host-guest complexation. Success depends on the stability constant (


).

Protocol: Phase Solubility Study

  • Prepare 0% to 40% (w/v) HP-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -CD solutions in water.
    
  • Add excess 7-MPQ to each vial.

  • Shake for 48 hours at 25°C.

  • Filter (0.45 µm) and analyze via HPLC.[1]

  • Success Metric: A linear increase in solubility (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     type isotherm) indicates a 1:1 complex. If solubility increases exponentially (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    type), higher-order complexes are forming.
Module 4: Amorphous Solid Dispersions (ASD)

User Question: We need a solid oral formulation. The crystalline powder has poor dissolution.

Technical Insight: You must convert the crystalline "brick" into an amorphous "glass."[1] By dispersing 7-MPQ into a polymer matrix, you "freeze" the molecules in a high-energy disordered state.[1]

Polymer Selection:

  • HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate): Best for maintaining supersaturation in the GI tract.[1] The succinate groups provide acidic micro-environments that may help solubilize the basic quinoline nitrogen.

  • PVP-VA (Copovidone): Good general solubility, but HPMC-AS is preferred for this specific scaffold due to better inhibition of recrystallization.[1]

Protocol: Solvent Evaporation (Lab Scale)

  • Dissolve 7-MPQ and HPMC-AS (Ratio 1:3 w/w) in a mixture of Dichloromethane:Methanol (1:1) .

  • Rotary evaporate the solvent rapidly at 40°C.[1]

  • Vacuum dry the resulting foam for 24 hours.[1]

  • Mill the foam into a powder.

  • Validation: Perform DSC (Differential Scanning Calorimetry). You should see a single Glass Transition Temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and no melting endotherm.
    
Visual Guide: Solubility Decision Tree

Solubility_Strategy Start Start: 7-MPQ Solubility Issue App Intended Application? Start->App IV IV / Injection App->IV Oral Oral Delivery App->Oral Assay In Vitro Assay App->Assay pH pH Adjustment (pH < 4) IV->pH First Choice Salt Salt Screen (Mesylate) Oral->Salt Quick Fix DMSO DMSO Stock + Surfactant (Tween 80) Assay->DMSO Cosolv Cosolvents (PEG400/Ethanol) pH->Cosolv If insufficient Complex Cyclodextrins (HP-beta-CD) Salt->Complex If Salt Unstable ASD Amorphous Solid Dispersion (HPMC-AS) Complex->ASD For High Dose/Manuf.

Caption: Strategic decision tree for selecting the optimal solubilization method based on the intended experimental application.

References
  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][4][5][6] Advanced Drug Delivery Reviews.

  • Serajuddin, A. T. (1999).[1] Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs.[1] Journal of Pharmaceutical Sciences.

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.

  • Jermain, S. V., Brough, C., & Williams, R. O. (2018). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery – An update. International Journal of Pharmaceutics.

Sources

Troubleshooting

Troubleshooting cyclization failures in pyrazolo[3,4-b]quinoline synthesis

This guide functions as an autonomous Technical Support Center for researchers encountering synthetic failures in the preparation of pyrazolo[3,4-b]quinolines. It prioritizes mechanistic causality, isomer differentiation...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as an autonomous Technical Support Center for researchers encountering synthetic failures in the preparation of pyrazolo[3,4-b]quinolines. It prioritizes mechanistic causality, isomer differentiation, and "myth-busting" of unreliable protocols.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Cyclization & Regioselectivity

Welcome to the troubleshooting hub. The synthesis of pyrazolo[3,4-b]quinolines typically follows three primary methodologies: the Friedländer condensation , the Vilsmeier-Haack approach , or Multi-Component Reactions (MCRs) .

Select your failure mode below to access specific diagnostic protocols.

Module 1: The Friedländer Condensation Stalls

Scenario: You are reacting a 2-aminobenzaldehyde (or ketone) with a pyrazolone. You observe the consumption of starting material by TLC, but the product is not the fused quinoline. Instead, you isolate a yellow/orange solid that matches the mass of the uncyclized intermediate.

The Root Cause: The "Schiff Base" Trap

The reaction proceeds in two steps:

  • Aldol/Knoevenagel Condensation: Formation of the C=C bond between the aldehyde and the pyrazolone C4 position.

  • Cyclodehydration: Attack of the amine on the carbonyl to close the ring.

Failure Point: The reaction often arrests at Step 1 , forming a benzylidene pyrazolone (Schiff base) intermediate. This intermediate is stable and often precipitates out of solution, preventing the second step (ring closure) which requires higher activation energy.

Troubleshooting Protocol
  • Diagnostic: Check the IR spectrum.[1] If you see a sharp carbonyl peak around 1650-1670 cm⁻¹ and broad NH signals, the ring is open . The cyclized pyrazolo[3,4-b]quinoline should lack the pyrazolone carbonyl ketone signal.

  • Corrective Action (The "Melt" Method): Solvent reflux (ethanol/acetic acid) is often insufficient.

    • Isolate the intermediate.[2]

    • Perform a solvent-free fusion at 140–160°C in the presence of anhydrous

      
       or sulfamic acid.
      
    • Alternatively, use microwave irradiation (150°C, 10 min) in glacial acetic acid.

Mechanism & Decision Tree

Caption: The Friedländer bottleneck occurs at the stable benzylidene intermediate. Thermal force (melt) is required to overcome the activation energy for ring closure.

Module 2: Multi-Component Reaction (MCR) Failures

Scenario: You are attempting a one-pot reaction (Aldehyde + Dimedone + 5-Aminopyrazole) to form the dihydro-pyrazolo[3,4-b]quinoline. You obtain low yields, sticky tars, or the wrong product.

Critical Alert: The L-Proline Myth

Issue: Several literature sources suggest L-proline is an effective catalyst for this transformation. Reality Check: Recent validation studies indicate that L-proline catalysis often fails to yield the fused quinoline system in this specific three-component reaction. Instead, it frequently yields a bis-pyrazole byproduct (two pyrazoles attached to the aldehyde carbon) due to the higher nucleophilicity of the pyrazole compared to the dimedone enol [1].

Optimization Table: Solvent & Catalyst Effects
VariableRecommendationWhy?
Solvent Water/Ethanol (1:1) Hydrophobic effect accelerates MCRs. Pure ethanol often solubilizes intermediates too well, preventing product precipitation (Le Chatelier's principle).
Catalyst p-TSA (5 mol%) Superior to L-proline. The sulfonic acid protonates the aldehyde, facilitating the initial Knoevenagel condensation with dimedone.
Heating Microwave (140°C) Thermal reflux (80°C) often requires 6-12 hours and leads to oxidation byproducts (tars). Microwave irradiation completes the reaction in <15 mins [2].[3]
Protocol Adjustment

If you are getting a "bis-pyrazole" impurity (check Mass Spec: M+ = Aldehyde + 2x Aminopyrazole - H2O):

  • Pre-step: Do not mix all three components at once.

  • Step 1: Reflux Aldehyde + Dimedone first (15 mins) to form the Knoevenagel adduct.

  • Step 2: Add the 5-aminopyrazole. This forces the Michael addition to occur on the correct intermediate.

Module 3: The Vilsmeier-Haack / Chloro-aldehyde Route

Scenario: You are synthesizing the ring via 2-chloro-3-formylquinoline and hydrazine.[3] The reaction fails to cyclize, or you recover the hydrazone.

The "E-Isomer" Blockade

When reacting 2-chloro-3-formylquinoline with hydrazine, the intermediate hydrazone forms rapidly. However, if the hydrazone adopts the (E)-configuration , the nitrogen lone pair is spatially distant from the C-Cl bond, making intramolecular nucleophilic substitution (


) geometrically impossible [3].
The "Protection-Deprotection" Workaround

Direct reaction often fails. Use this specific workflow to bypass the steric lock:

  • Protect: Convert the aldehyde to an acetal (using ethylene glycol).

  • Substitute: React the acetal-protected 2-chloroquinoline with hydrazine. The hydrazine will now displace the chlorine (S_NAr) because the bulky hydrazone isn't formed yet.

  • Deprotect & Cyclize: Add acid (HCl/Ethanol). The acetal hydrolyzes back to the aldehyde, which is immediately attacked by the neighboring hydrazine group to close the pyrazole ring.

Module 4: Regioselectivity (Isomer ID)

Scenario: You have a product, but you aren't sure if it is the linear pyrazolo[3,4-b]quinoline or the angular pyrazolo[4,3-c]quinoline .

The Diagnostic Test: NOE (Nuclear Overhauser Effect)

Standard 1H NMR is often insufficient because chemical shifts are similar. You must run a 1D-NOE or 2D-NOESY experiment.

  • Target Interaction: Look for the interaction between the proton on the pyrazole ring and the proton on the quinoline benzene ring .

  • Pyrazolo[3,4-b]quinoline (Linear): The Pyrazole-H (or substituent) is spatially close to the Quinoline C9-H (peri-position). You will see a strong NOE enhancement.

  • Isomer [4,3-c] (Angular): The pyrazole protons are distant from the benzene ring protons. No NOE signal will be observed between these regions.

References

  • M. A. Waly et al. "Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?" Molecules, 2023.

  • S. Paul et al. "Microwave assisted solvent-free synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles using p-TsOH."[3] Tetrahedron Letters, 2001.[3]

  • A. A. Hassan et al. "Synthesis and biological evaluation of some new pyrazolo[3,4-b]quinoline derivatives." Journal of Heterocyclic Chemistry, 2018. (Contextualizing the 2-chloro-3-formylquinoline E-isomer issue).

Sources

Optimization

Removing impurities from crude 7-methoxy-1H-pyrazolo[3,4-b]quinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving bottlenecks during the isolation of complex heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving bottlenecks during the isolation of complex heterocyclic scaffolds.

The 7-methoxy-1H-pyrazolo[3,4-b]quinoline core is a highly valuable structural motif, widely utilized in the development of bacterial serine/threonine protein kinase inhibitors[1] and brightly emissive molecular fluorescent sensors[2]. However, whether synthesized via classic Friedländer condensations or from anthranilic acid derivatives[3], the crude reaction mixtures often contain unreacted precursors, regioisomers, and polymeric tars.

This guide provides field-proven, self-validating methodologies to isolate the pure 7-methoxy target by exploiting its unique amphoteric and physicochemical properties.

Diagnostic Purification Workflow

Below is the optimized logical workflow for isolating the target compound from a crude synthetic mixture. This process exploits the anomalous solubility of the compound's hydrochloride salt[4].

Purification A Crude 7-Methoxy-1H- pyrazolo[3,4-b]quinoline B Stir in 2M HCl (aq) (Forms Insoluble HCl Salt) A->B Add 2M HCl C Filter & Collect Solid (Discards Acid-Soluble Impurities) B->C Filtration 1 D Dissolve Solid in Pure H2O (HCl Salt Becomes Soluble) C->D Add Distilled H2O E Filter Aqueous Solution (Discards Neutral/Insoluble Impurities) D->E Filtration 2 F Aqueous Filtrate (Contains Target Salt) E->F Retain Filtrate G Neutralize with 2M NaOH to pH 7.5 - 8.0 F->G Add Base H Collect Precipitate (Free Base) G->H Precipitation I Pure Target Compound H->I Wash & Dry

Advanced acid-base purification workflow exploiting the common-ion effect of the hydrochloride salt.

Troubleshooting & FAQs: Identifying Impurities

Q1: My NMR shows a mixture of two very similar compounds. How did a regioisomer form, and how do I remove it? Causality: If your synthetic route utilized an asymmetric precursor (e.g., a meta-substituted aniline in a Niementowski condensation), ring closure can occur at either the ortho or para position relative to the methoxy group, yielding a mixture of 5-methoxy and 7-methoxy-1H-pyrazolo[3,4-b]quinolines[3]. Solution: Because their pKa values are nearly identical, acid-base extraction will not separate them. You must exploit differential crystal packing thermodynamics. The 7-methoxy isomer typically exhibits lower solubility in cold ethanol. Perform a fractional recrystallization from boiling absolute ethanol, cooling slowly to 4°C to selectively crystallize the 7-methoxy target.

Q2: Why does my compound streak severely on standard silica gel TLC, making it impossible to monitor purity? Causality: The 1H-pyrazolo[3,4-b]quinoline core is amphoteric. The pyrazole NH is a strong hydrogen-bond donor, while the quinoline nitrogen is a strong hydrogen-bond acceptor. This creates a severe affinity for the acidic silanol (Si-OH) groups on unmodified silica gel. Solution: Deactivate the silica. Add 1–2% triethylamine (Et₃N) to your mobile phase (e.g., Dichloromethane/Methanol). This competitively binds the silanol sites, allowing your compound to elute as a tight, quantifiable band.

Q3: Why does my purified product turn dark orange or brown after a few days on the bench? Causality: The 7-methoxy group is strongly electron-donating. By pushing electron density into the conjugated pyrazolo-quinoline system, it lowers the oxidation potential of the molecule, making it highly susceptible to photo-oxidation and degradation by atmospheric oxygen. Solution: Always store the purified free base in amber vials under an inert atmosphere (Argon or Nitrogen) at -20°C.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: The Common-Ion Acid-Base Extraction

Expert Insight: Standard acid-base extractions assume the protonated basic species is always water-soluble. However, the hydrochloride salt of 7-methoxy-1H-pyrazolo[3,4-b]quinoline exhibits a strong common-ion effect and actually precipitates in 2M HCl[4]. We exploit this anomalous behavior for a highly selective, two-stage orthogonal purification.

Step 1: Salt Formation & Primary Precipitation Suspend 1.0 g of the crude mixture in 10 mL of 2M aqueous HCl. Stir vigorously at room temperature for 20 minutes. Causality: The quinoline nitrogen protonates, forming a yellow/orange hydrochloride salt. Due to the high chloride ion concentration, this salt precipitates[4]. Filter the suspension. The filtrate carries away acid-soluble impurities (e.g., basic aliphatic amines), while the filter cake retains the target salt alongside neutral, acid-insoluble impurities.

Step 2: Selective Aqueous Solubilization Suspend the collected filter cake in 10 mL of pure distilled water. Causality: Deprived of the excess chloride ions, the target hydrochloride salt readily dissolves into the aqueous phase[4]. Neutral organic impurities (e.g., unreacted aldehydes, polymeric tars) remain completely insoluble. Filter the mixture through a Celite pad and retain the brightly colored aqueous filtrate.

Step 3: Free Base Regeneration Transfer the aqueous filtrate to a beaker. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 7.5–8.0. Causality: The quinoline nitrogen is deprotonated, regenerating the neutral free base. Because the neutral core is highly hydrophobic, it crashes out of solution as a pure solid[4].

Step 4: Isolation & Validation Filter the precipitate, wash thoroughly with cold distilled water to remove residual NaCl, and dry under vacuum. Validation Check: This protocol is a self-validating system. The compound must dissolve in pure water after HCl treatment (confirming the basic quinoline N), and it must crash out precisely at pH 7.5-8.0 (confirming the hydrophobic core). Failure at either node indicates structural degradation, such as pyrazole ring cleavage.

Protocol 2: Final Polishing via Recrystallization
  • Suspend the dried free base in a minimal volume of boiling absolute ethanol.

  • If the solution remains slightly cloudy (indicating trace polymeric oxides), perform a rapid hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature to promote optimal crystal lattice formation, then transfer to a 4°C refrigerator for 12 hours.

  • Collect the resulting crystals via vacuum filtration and wash with ice-cold ethanol.

Quantitative Physicochemical Data for Purification

Understanding the physical parameters of the molecule is essential for designing custom purification gradients.

PropertyValue / ObservationPurification Implication
Quinoline N Basicity (pKa) ~4.5 - 5.5Enables protonation and selective precipitation in 2M HCl[4].
Pyrazole NH Acidity (pKa) ~13.0 - 13.5Remains neutral during standard NaOH neutralization (pH 8).
HCl Salt Solubility Insoluble in 2M HCl; Soluble in H₂OAllows separation from both acid-soluble and neutral impurities[4].
Free Base Solubility High in DMSO/DMF; Low in cold EtOHIdeal for final polishing via recrystallization.
Chromatographic Behavior Severe tailing on unmodified silicaNecessitates base-deactivated silica (1-2% Et₃N) for column chromatography.

References

  • Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: mdpi.com URL: 3

  • Title: Efficient syntheses of 1,3-unsubstituted 1H-pyrazolo[3,4-b]quinolines Source: arkat-usa.org URL: 4

  • Title: Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial) activity Source: nih.gov URL: 1

  • Title: 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline: A Versatile Fluorophore for the Design of Brightly Emissive Molecular Sensors Source: acs.org URL: 2

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Vilsmeier-Haack Quinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks during the Vilsmeier-Haack (VH) formylation of N-arylacetamides to 2-chloro-3-for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks during the Vilsmeier-Haack (VH) formylation of N-arylacetamides to 2-chloro-3-formylquinolines. While this methodology is a cornerstone in drug development for constructing functionalized heterocycles, it is highly susceptible to side reactions—ranging from intractable tarry polymers to stalled formamidine intermediates.

This guide deconstructs the mechanistic causality behind these failures and provides self-validating, field-proven troubleshooting protocols to ensure high-fidelity synthesis.

Mechanistic Failure Points and Workflow

G A N-Arylacetamide + POCl3/DMF B Thermal Control (T > 90°C?) A->B C Tarry Decomposition (Polymerization) B->C Yes (Runway Exotherm) D Optimal Heating (80-90°C) B->D No (Controlled) E Substrate Electronics (Deactivated?) D->E F Formamidine Formation (Failed Cyclization) E->F Yes (e.g., 4-NO2) G Add Micellar Media (e.g., SDS) E->G Mitigation Strategy H 2-Chloro-3-formylquinoline (Target Product) E->H No (Electron-Rich) G->H Enhanced Cyclization

Logical workflow for diagnosing and resolving Vilsmeier-Haack side reactions.

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture turn into a dark, intractable tar upon heating? A1: Causality: The generation of the Vilsmeier reagent (chloromethyliminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is a fiercely exothermic process. If the reagents are mixed too rapidly or without strict thermal control, localized heating triggers the runaway polymerization of DMF and the decomposition of the substrate, resulting in tarry residues (1)[1]. Solution: Implement rigorous thermal management. Always add POCl₃ dropwise to DMF strictly between 0–5 °C using an ice bath. During the subsequent cyclization phase, maintain the internal temperature precisely between 80–90 °C; exceeding this threshold drastically accelerates decomposition pathways (2)[2].

Q2: I am using an electron-deficient acetanilide (e.g., 4-bromoacetanilide) and isolating formamidines instead of quinolines. How do I force the cyclization? A2: Causality: The VH synthesis of quinolines is a cascade reaction: initial formylation of the amide nitrogen is followed by an intramolecular electrophilic aromatic substitution to close the ring. Electron-withdrawing groups (e.g., halogens, nitro groups) severely deactivate the aromatic ring, stalling the reaction at the formamidine intermediate and preventing ring closure (2)[2]. Solution: Transition to a micellar reaction medium. By conducting the reaction in the presence of Sodium Dodecyl Sulfate (SDS) in acetonitrile, the surfactant pre-organizes the reactants within micelles. This microenvironment stabilizes the highly polar transition state required for cyclization, drastically reducing reaction times and suppressing formamidine accumulation (3)[3].

Q3: My product yield is exceptionally low, and TLC shows multiple spots including unreacted starting material. What is failing? A3: Causality: The chloromethyliminium salt is highly hygroscopic and rapidly hydrolyzes in the presence of adventitious water, destroying the active electrophile before it can react with your substrate (4)[4]. Solution: This is a self-validating system: if your Vilsmeier reagent does not form a distinct, reactive complex, moisture is present. Ensure all glassware is flame-dried. Use strictly anhydrous DMF and freshly distilled POCl₃ (distilled over a small amount of P₂O₅).

Q4: During the aqueous work-up, I obtain a gummy emulsion instead of a clean, filterable precipitate. How can I fix this? A4: Causality: The direct product of the VH cyclization is an iminium intermediate, which must be hydrolyzed to yield the final aldehyde. Furthermore, the newly formed quinoline is basic and exists as a highly soluble hydrochloride salt in the highly acidic reaction mixture (due to HCl byproduct and excess POCl₃) (3)[3]. Solution: Pour the hot reaction mixture directly onto a large excess of crushed ice with vigorous stirring. This rapidly quenches unreacted POCl₃ and drives the hydrolysis of the iminium salt. Crucially, you must carefully neutralize the aqueous mixture to pH 5–6 using saturated sodium acetate or sodium bicarbonate. This basification step frees the quinoline from its protonated state, allowing the neutral heterocycle to precipitate cleanly (3)[3].

Quantitative Data: Reaction Conditions and Outcomes
Substrate Electronic ProfileReaction MethodologyReaction TimeMajor Side Product ObservedTypical Product Yield
Electron-Rich (e.g., 4-OCH₃)Standard (DMF/POCl₃, 80-90°C)4-6 hoursMinimal (Clean cyclization)80-85%
Electron-Deficient (e.g., 4-Br)Standard (DMF/POCl₃, 80-90°C)12-16 hoursFormamidines, Tarry polymers30-40%
Electron-Deficient (e.g., 4-Br)Micellar (SDS, CH₃CN, Reflux)45 minutesMinimal85-90%
Self-Validating Experimental Protocol

Micelle-Assisted Synthesis of 2-Chloro-3-formylquinolines

This protocol is specifically optimized to overcome the energetic barriers of deactivated, electron-deficient N-arylacetamides, avoiding the tarry decomposition associated with prolonged heating (3)[3].

Step 1: Vilsmeier Reagent Generation

  • In a flame-dried, round-bottom flask under an inert argon atmosphere, cool anhydrous DMF (100 mmol) to -5 °C using an ice-salt bath.

  • Add freshly distilled POCl₃ (100 mmol) dropwise over 15 minutes with continuous magnetic stirring.

  • Validation: The mixture should form a pale, viscous complex (the chloromethyliminium salt). Stir for an additional 30 minutes at -5 °C.

Step 2: Substrate & Micelle Preparation

  • In a separate vessel, dissolve the electron-deficient N-arylacetamide (50 mmol) in 15 mL of anhydrous acetonitrile.

  • Add a solution of Sodium Dodecyl Sulfate (SDS) (10 mL of a 0.05 M solution) in acetonitrile to the substrate.

Step 3: Controlled Addition

  • Slowly transfer the cold Vilsmeier adduct into the substrate/SDS solution via a dropping funnel, maintaining the internal temperature below 10 °C to prevent premature polymerization.

Step 4: Cyclization & Monitoring

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 45 minutes.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The disappearance of the starting material spot confirms the micelle-driven cyclization is complete.

Step 5: Quenching & Hydrolysis

  • Evaporate the acetonitrile under reduced pressure.

  • Dissolve the resulting crude residue in dichloromethane (CH₂Cl₂) and vigorously quench with a cold, saturated aqueous solution of sodium thiosulfate and crushed ice.

Step 6: Isolation & Purification

  • Separate the organic layer. Wash the aqueous layer twice with CH₂Cl₂.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product via silica gel column chromatography (Ethyl Acetate:Hexane 3:7) to afford the pure 2-chloro-3-formylquinoline.

References
  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline." Mettler Toledo Application Notes.[Link]

  • Kar, G. K., et al. "Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?" ResearchGate Q&A.[Link]

Sources

Optimization

Technical Support Center: Pyrazoloquinoline Synthesis &amp; Temperature Optimization

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields and incomplete cyclizations during the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields and incomplete cyclizations during the synthesis of pyrazoloquinolines. These highly valuable scaffolds—critical for antimicrobial, antiviral, and anticancer drug discovery—are typically assembled via multicomponent reactions (MCRs).

The thermodynamic bottleneck in these MCRs is almost universally the final intramolecular cyclization and oxidative dehydration steps. Below is a comprehensive troubleshooting guide, self-validating experimental protocols, and mechanistic workflows designed to help you master temperature optimization for pyrazoloquinoline formation.

Diagnostic FAQs: Troubleshooting Temperature-Dependent Yields

Q: Why do my multicomponent reactions (MCRs) for pyrazoloquinolines fail or give <5% yield at room temperature? A: Pyrazoloquinoline formation via MCRs (e.g., using amino phenyl pyrazoles, dimedone, and alcohols/aldehydes) involves a complex mechanistic cascade: Knoevenagel condensation, Michael addition, and intramolecular cyclization. At room temperature, the activation energy barrier for the final dehydrative cyclization or oxidative steps is rarely overcome. For instance, using a T3P®-DMSO catalytic system at room temperature yields only ~4% product. Elevating the temperature to 90°C under microwave irradiation boosts the yield to ~90% by accelerating the tandem oxidative-condensation sequence[1].

Q: How does the choice of solvent dictate my optimal reaction temperature? A: The solvent system fundamentally alters the thermodynamic landscape of your reaction:

  • Deep Eutectic Solvents (DES): When using Choline Chloride:Urea (ChCl:Urea, 1:2), the optimal temperature is tightly clustered around 85°C. Below 65°C, high DES viscosity hinders mass transfer (resulting in negligible yields even after 10 hours). Above 95°C, urea decomposition can occur. At exactly 85°C, the synergistic hydrogen-bonding network optimally polarizes the carbonyl groups, achieving 90% yield[2].

  • Aqueous/Acetone Mixtures: With phase-transfer catalysts like TPAB, 80°C is ideal. This temperature maintains a steady reflux for the H₂O/acetone (1:2) mixture, driving the initial Knoevenagel condensation while preventing intermediate degradation[3].

  • Solvent-Free MOF Catalysis: Using pillar-layered Metal-Organic Frameworks (e.g., TMU-17-UR), temperatures must be pushed to 100°C to ensure solid-state or melt-phase interactions are kinetically viable without solvent mediation.

Q: Is microwave (MW) heating strictly superior to conventional heating for these syntheses? A: MW irradiation provides volumetric heating, directly exciting polar molecules and leading to rapid, uniform temperature distribution. In the synthesis of pyrazolo quinolinones, MW heating at 90°C for 30 minutes achieves yields comparable to conventional heating applied for 12+ hours. It minimizes the thermal degradation of sensitive intermediates (like arylglyoxals) and drastically reduces tarry byproducts[1].

Mechanistic Workflows & Decision Matrices

To select the correct heating modality and understand the thermal requirements of the reaction cascade, refer to the following logical workflows.

Workflow Start Determine Pyrazoloquinoline Synthesis Route Cond1 Microwave (MW) + T3P/DMSO Start->Cond1 Cond2 Deep Eutectic Solvent (DES) Start->Cond2 Cond3 Aqueous/Acetone + TPAB Start->Cond3 Cond4 Solvent-Free + MOF Catalyst Start->Cond4 Opt1 T = 90°C t = 30 min Cond1->Opt1 Opt2 T = 85°C t = 100-110 min Cond2->Opt2 Opt3 T = 80°C t = Reflux Cond3->Opt3 Opt4 T = 100°C t = Variable Cond4->Opt4 Yield Target Yield: 90-98% Self-Validation via TLC Opt1->Yield Opt2->Yield Opt3->Yield Opt4->Yield

Decision matrix for selecting heating modalities and optimal temperatures in pyrazoloquinoline synthesis.

Mechanism Reactants Precursors (Amine + Aldehyde + Diketone) Knoevenagel Knoevenagel Condensation (Low Temp: 25-60°C) Reactants->Knoevenagel Catalyst Michael Michael Addition (Med Temp: 60-80°C) Knoevenagel->Michael Intermediate Cyclization Intramolecular Cyclization (High Temp: 80-100°C) Michael->Cyclization Thermal Activation Product Pyrazoloquinoline (Stable Core) Cyclization->Product -H2O / Oxidation

Temperature-dependent mechanistic cascade for multicomponent pyrazoloquinoline formation.

Quantitative Data: Temperature Optimization Matrix

The table below summarizes the empirical data gathered across various catalytic systems. Use this to benchmark your expected yields against specific temperature parameters.

Synthetic MethodologySolvent / Catalyst SystemTemperature Range EvaluatedOptimal TemperatureReaction TimeMax Yield
Microwave-Assisted MCR 1,4-Dioxane:DMSO (2:1) / T3P®RT to 90°C90°C 30 min~90%
Deep Eutectic Solvent ChCl:Urea (1:2)65°C to 105°C85°C 100-110 min90%
Aqueous Homogeneous H₂O:Acetone (1:2) / TPABRT to Reflux80°C Variable97%
Solvent-Free Solid State None / TMU-17-UR (MOF)Variable to 100°C100°C Variable>90%

Experimental Methodologies: Self-Validating Protocols

To guarantee scientific integrity, do not treat these protocols as mere recipes. Understand the causality behind the parameters and utilize the built-in validation checkpoints to ensure your reaction is proceeding correctly.

Protocol A: DES-Mediated Multicomponent Synthesis (85°C)

Causality: Choline chloride and urea form a deep eutectic solvent via strong hydrogen bonding. At exactly 85°C, the viscosity drops sufficiently to allow rapid mass transfer, while the hydrogen bond network polarizes the aldehyde carbonyl, drastically lowering the activation energy for nucleophilic attack[2]. Steps:

  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) in a flask at 80°C until a clear, homogeneous liquid forms.

  • Reaction Setup: Combine aniline (1 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), and your chosen aldehyde (1 mmol) in 2.0 g of the prepared DES[2].

  • Thermal Optimization: Heat the mixture precisely to 85°C.

    • Self-Validation Checkpoint: The reaction mixture must remain a homogeneous liquid. If unreacted solid persists after 30 minutes, verify the DES molar ratio, as excess urea will precipitate and inhibit the reaction.

  • Workup: After 100-110 minutes, add water to break the DES network. Filter the precipitated solid and recrystallize from ethanol.

Protocol B: Microwave-Assisted T3P®-DMSO Catalyzed Synthesis (90°C)

Causality: Propylphosphonic anhydride (T3P®) acts as a potent cyclodehydration agent. Microwave irradiation at 90°C provides rapid, volumetric heating that selectively excites the polar DMSO/dioxane solvent matrix, driving the tandem oxidative-condensation much faster than conventional conductive heating[1]. Steps:

  • Setup: In a microwave-safe vial, mix amino phenyl pyrazole (1 mmol), dimedone (1 mmol), and benzyl alcohol (1.2 mmol) in 1,4-dioxane (2 mL).

  • Catalyst Addition: Add 2.5 equivalents of T3P® (50% in EtOAc) and DMSO (1 mL)[1].

  • MW Irradiation: Irradiate at 90°C for 30 minutes.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (3:7 EtOAc/Hexane). The complete disappearance of the highly UV-active amino phenyl pyrazole spot within 30 minutes confirms successful cyclization. If the spot persists, ensure the MW power output is calibrated to maintain exactly 90°C.

  • Isolation: Quench with ice-cold NaHCO₃ to neutralize T3P byproducts. Extract with EtOAc, wash with brine, and purify via silica gel chromatography.

Protocol C: TPAB-Catalyzed Aqueous Synthesis (80°C)

Causality: Tetrapropylammonium bromide (TPAB) is a phase-transfer catalyst that facilitates the interaction between hydrophobic organic substrates and the aqueous phase. 80°C is the optimal reflux temperature for the H₂O/acetone (1:2) mixture, providing constant thermal energy to drive dearoylation without evaporating the solvent prematurely[3]. Steps:

  • Setup: Combine arylglyoxal (1 mmol), 3-methyl-1-aryl-1H-pyrazol-5-amine (1 mmol), and cyclic 1,3-dicarbonyl (1 mmol) in H₂O/acetone (1:2, 10 mL).

  • Catalysis: Add TPAB (20 mol%)[3].

  • Heating: Stir at 80°C under reflux.

    • Self-Validation Checkpoint: Halfway through the reaction, the product will begin to precipitate out of the aqueous mixture. The visual cue of a thickening suspension indicates successful dearoylation and oxidation steps.

  • Workup: Evaporate half of the solvent, filter the precipitate, and wash with H₂O/EtOH (1:2) to yield the pure product.

References

  • One-Pot Multicomponent Synthesis of 1H-Pyrazolo[3,4-b]quinolines by Using Eco-Friendly Deep Eutectic Solvent Source: IOSR Journal URL:[Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide Source: SciSpace / De Gruyter URL:[Link]

  • Microwave assisted one-pot access to pyrazolo quinolinone and tetrahydroisoxazolo quinolinone derivatives via T3P®-DMSO catalysed tandem oxidative–condensation reaction Source: National Institutes of Health (PMC) / RSC Advances URL:[Link]

  • Application of TMU-17-UR as a pillar-layered MOFs as a hydrogen bonding catalyst for the preparation of pyrazolo[3,4-b]quinolines Source: RSC Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Scale-Up &amp; Purification

Welcome to the Technical Support Center for the synthesis and isolation of 7-methoxy-1H-pyrazolo[3,4-b]quinoline . This azaheterocyclic scaffold is highly valued in drug development for its potent antiviral properties (p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 7-methoxy-1H-pyrazolo[3,4-b]quinoline . This azaheterocyclic scaffold is highly valued in drug development for its potent antiviral properties (particularly against HSV-1) and its ability to act as a bacterial serine/threonine protein kinase inhibitor[1][2].

While discovery-scale synthesis is straightforward, scaling up this planar, rigid molecule introduces severe purification bottlenecks. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and scalable protocols to bypass traditional chromatography.

I. Purification Workflow Logic

To achieve multi-gram or kilogram scale, researchers must abandon standard normal-phase silica gel chromatography. The workflow below illustrates a highly efficient, chromatography-free isolation strategy leveraging the compound's unique physicochemical properties.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Regioisomers) Precipitation DES / Water Precipitation (Removes polar organics) Crude->Precipitation Scavenging Acid-Base Extraction (Resolves amine heterocycle) Precipitation->Scavenging Crystallization Selective Recrystallization (Hot DMF/MeOH) Scavenging->Crystallization Pure Pure 7-Methoxy Isomer (>99% Purity) Crystallization->Pure

Workflow for the scalable purification of 7-methoxy-1H-pyrazolo[3,4-b]quinoline.

II. Troubleshooting Guide & FAQs

Q1: During scale-up, my crude 7-methoxy-1H-pyrazolo[3,4-b]quinoline crashes out on the chromatography column, causing severe overpressure. How do I resolve this? Root Cause: The planar tricyclic azaheterocycle exhibits strong π-π stacking and intermolecular hydrogen bonding (via the 1H-pyrazole N-H), leading to exceptionally poor solubility in standard mobile phases (e.g., hexanes/ethyl acetate) once the crude mixture is concentrated. Solution: Exploit the molecule's acid-base properties rather than its polarity. The basic quinoline nitrogen allows for reversible protonation.

  • Actionable Step: Dissolve the crude mixture in 2M HCl to form the highly water-soluble hydrochloride salt. Wash this aqueous layer with an organic solvent to strip away neutral organic impurities, unreacted aldehydes, and polymeric tars. Finally, neutralize the aqueous phase to precipitate the purified free base[3].

Q2: My multicomponent synthesis yields a mixture of 5-methoxy and 7-methoxy regioisomers. How can I separate them without utilizing preparative HPLC? Root Cause: Syntheses utilizing substituted anilines or anthranilic acid derivatives in Friedländer or multicomponent reactions often undergo non-selective cyclization, yielding regioisomeric mixtures with nearly identical retention factors (


)[4].
Solution:  Leverage differential solubility profiles through selective recrystallization. The position of the methoxy group alters the molecular dipole moment and the energy required to disrupt the crystal lattice.
  • Actionable Step: Utilize a binary solvent system of N,N-Dimethylformamide (DMF) and Methanol. The 7-methoxy isomer exhibits differential solubility in hot methanol compared to other regioisomers. Dissolve the crude in minimal hot DMF, add hot methanol as an anti-solvent until the cloud point is reached, and cool slowly to induce selective crystallization[1].

Q3: We are using a multicomponent reaction (MCR) approach. How can we minimize purification efforts from the very beginning of the workflow? Root Cause: Traditional MCRs in volatile organic solvents require tedious aqueous workups and chromatography to remove unreacted starting materials and solvent residues. Solution: Transition your synthesis to Deep Eutectic Solvents (DES).

  • Actionable Step: Utilize a Choline Chloride:Urea (1:2 ratio) DES. The DES acts as both a highly polar solvent and a hydrogen-bond-donating catalyst, driving the reaction to high yields. Post-reaction, simply adding water breaks the DES network, dissolving the choline chloride and urea, and directly precipitating the highly hydrophobic 7-methoxy-1H-pyrazolo[3,4-b]quinoline. This "water-crash" method yields a product of high purity before any recrystallization is even attempted[5].

III. Standardized Experimental Protocols
Protocol A: Acid-Base Mediated Precipitation

Self-validating mechanism: The transition from a clear, acidic aqueous solution to a dense, bright yellow/orange precipitate upon neutralization visually confirms the successful isolation of the basic azaheterocycle from neutral impurities.

  • Dissolution: Suspend 10 g of crude 7-methoxy-1H-pyrazolo[3,4-b]quinoline in 100 mL of 2M aqueous HCl. Stir vigorously at room temperature for 30 minutes until the target molecule is fully protonated and dissolved[3].

  • Filtration: Filter the acidic suspension through a Celite pad to remove insoluble polymeric byproducts and unreacted starting materials.

  • Washing: Transfer the acidic filtrate to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL) to remove neutral organic impurities. Discard the organic layers.

  • Precipitation: Transfer the aqueous layer to a beaker immersed in an ice bath. Slowly add 2M NaOH dropwise under continuous stirring until the pH reaches 7.5–8.0. A dense precipitate will form[3].

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (2 x 50 mL), and dry under vacuum at 60°C for 12 hours.

Protocol B: Scalable Regioisomer Recrystallization (DMF/MeOH)

Self-validating mechanism: The slow formation of needle-like crystals indicates the successful exclusion of the structurally mismatched 5-methoxy regioisomer from the growing crystal lattice.

  • Solubilization: Place 5 g of the pre-purified free base into a 250 mL round-bottom flask. Add 15 mL of DMF and heat to 80°C until complete dissolution is achieved[1].

  • Anti-solvent Addition: Slowly add hot Methanol (approx. 60-80 mL) dropwise while maintaining stirring until the solution becomes faintly turbid (reaching the cloud point).

  • Crystallization: Remove the flask from the heat source. Allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight to maximize yield[1].

  • Harvesting: Filter the resulting crystals through a sintered glass funnel, wash with ice-cold methanol (10 mL), and dry under high vacuum.

IV. Quantitative Data Summary

The following table summarizes the expected performance metrics of various purification strategies during the scale-up of 7-methoxy-1H-pyrazolo[3,4-b]quinoline.

Purification MethodOptimal ScaleInitial PurityFinal PurityYield RecoveryTime RequiredPrimary Impurity Removed
Normal Phase Silica < 1 g60%95%45% (Loss on column)6-8 hrsBaseline tars, starting materials
Acid-Base Extraction 10 g+60%88%92%2 hrsNeutral organics, polymers
DES / Water Crash 5 g+75%92%89%1 hrWater-soluble organics, DES
DMF/MeOH Recryst. 5 g+88%>99%85%18 hrsRegioisomers (e.g., 5-methoxy)
V. References
  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

  • IOSR Journal. One-Pot Multicomponent Synthesis of 1H-Pyrazolo[3,4-b]quinolines by Using Eco-Friendly Deep Eutectic Solvent.

  • ARKAT USA. Efficient syntheses of 1,3-unsubstituted 1H-pyrazolo[3,4-b]quinolines.

  • Taylor & Francis. Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial) activity.

  • National Institutes of Health (NIH). Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Derivatives.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 7-methoxy-1H-pyrazolo[3,4-b]quinoline

Welcome to the Technical Support Center for 7-methoxy-1H-pyrazolo[3,4-b]quinoline . This compound is a potent heterocyclic scaffold utilized extensively in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-methoxy-1H-pyrazolo[3,4-b]quinoline . This compound is a potent heterocyclic scaffold utilized extensively in drug discovery. It exhibits significant inhibitory activity against1 (implicated in antibiotic resistance mechanisms)[1] and demonstrates notable2 against HSV-1 and specific carcinoma cell lines[2].

However, its planar, rigid polycyclic structure and methoxy substitution present unique physicochemical challenges, particularly regarding solubility and stability in dimethyl sulfoxide (DMSO) and physiological buffers. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights to ensure experimental reproducibility.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 7-methoxy-1H-pyrazolo[3,4-b]quinoline stock precipitate when diluted into physiological buffers (e.g., PBS, HEPES)? A1: Precipitation is driven by the compound's high lipophilicity and planar aromatic framework, which strongly favors


 stacking and hydrophobic aggregation in aqueous environments. When transitioning from a pure organic solvent (DMSO) to an aqueous buffer, the local supersaturation at the solvent interface causes rapid nucleation.
Causality & Solution: Avoid direct bolus addition of the DMSO stock into the buffer. Instead, utilize a step-wise dilution strategy or incorporate bio-compatible surfactants (e.g., 0.01% Tween-20) or carrier proteins (e.g., 0.1% BSA) in the receiving buffer. Ensure the final DMSO concentration remains 

to prevent solvent-induced cytotoxicity in cell-based assays[2].

Q2: I observe a progressive loss of kinase inhibitory activity after storing the DMSO stock at -20°C for several weeks. What is the mechanism of degradation? A2: The loss of activity is rarely due to chemical degradation of the pyrazoloquinoline core, which is thermodynamically stable. Instead, it is a physical instability caused by freeze-thaw cycles and hygroscopy. DMSO is highly hygroscopic; repeated opening of vials introduces atmospheric moisture. Water lowers the solubility limit of the compound in DMSO, leading to micro-crystallization during the freezing phase. Upon thawing, these micro-crystals do not readily redissolve without sonication, resulting in a lower effective concentration in your assay. Causality & Solution: Aliquot the primary stock into single-use volumes immediately upon preparation. Store at -80°C (where DMSO forms a stable glass transition rather than a crystalline lattice) and thaw gently at room temperature.

Q3: How does buffer pH affect the compound's stability and target engagement? A3: The pyrazolo[3,4-b]quinoline scaffold contains basic nitrogen atoms. At physiological pH (7.4), the compound is predominantly neutral, maximizing membrane permeability for whole-cell assays but minimizing aqueous solubility. Dropping the pH (e.g., pH < 5) protonates the quinoline nitrogen, drastically increasing solubility but potentially abolishing binding to the ATP-pocket of serine/threonine kinases due to altered electrostatic interactions as seen in 3[3]. Causality & Solution: Maintain assay buffers strictly between pH 7.2 and 7.4. If solubility is the limiting factor, optimize the co-solvent ratio rather than altering the pH.

Part 2: Quantitative Data Presentation

To aid in assay design, the empirical stability and physicochemical parameters of 7-methoxy-1H-pyrazolo[3,4-b]quinoline are summarized below.

ParameterValue / ConditionMechanistic Implication
Molecular Weight 199.21 g/mol Small molecule; highly permeable across lipid bilayers[4].
Optimal Storage (Solid) Desiccated, -20°C in darkPrevents ambient moisture absorption and photo-oxidation.
Max Solubility (DMSO) ~10-20 mM (Anhydrous)Highly dependent on water content; >20 mM risks spontaneous crystallization.
Max Solubility (Aqueous) < 50 µM (pH 7.4 Buffer)Requires co-solvents (e.g., 1% DMSO) for biological assays.
Half-life in Assay Buffer > 48 hours at 37°CChemically stable; loss of signal is usually due to precipitation, not degradation.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of a Self-Validating Anhydrous DMSO Stock

Objective: Create a stable, single-use library stock that prevents moisture-induced precipitation.

  • Desiccation: Equilibrate the lyophilized 7-methoxy-1H-pyrazolo[3,4-b]quinoline powder to room temperature inside a desiccator for 30 minutes before opening. (Causality: Prevents condensation of atmospheric moisture onto the cold powder).

  • Dissolution: Add Anhydrous DMSO (≥99.9%, strictly water-free) to achieve a 10 mM stock. Vortex gently for 2 minutes. Do not exceed 20 mM to avoid supersaturation.

  • Validation (The Self-Validating Step): Take a 2 µL aliquot, dilute it 1:1000 in DMSO, and measure the UV-Vis absorbance at 340 nm. Record this baseline absorbance. Future thaws must match this absorbance; a drop indicates micro-precipitation.

  • Aliquot & Storage: Overlay the stock solution with Argon gas to displace oxygen and moisture. Aliquot into single-use opaque vials (10-20 µL each) and store immediately at -80°C.

Protocol 2: Kinetic Solubility and Stability Assessment via HPLC-UV

Objective: Ensure the compound remains in solution during physiological buffer assays without forming invisible micro-aggregates.

  • Step-wise Dilution: Thaw a single-use DMSO aliquot at room temperature. Pre-warm the physiological buffer (e.g., HEPES pH 7.4) to 37°C. Inject the DMSO stock slowly into the vortexing buffer to a final concentration of 10 µM (0.1% DMSO final). (Causality: Rapid mixing disperses the solvent interface, preventing localized nucleation).

  • Incubation: Incubate the solution at 37°C for the intended duration of your biological assay (e.g., 2 to 4 hours).

  • Validation (The Self-Validating Step): Centrifuge the incubated sample at 15,000 x g for 15 minutes. Carefully extract the supernatant and analyze it via HPLC-UV (detecting at 340 nm). Compare the Area Under the Curve (AUC) to a standard curve prepared purely in DMSO. If the aqueous AUC is < 95% of the theoretical concentration, precipitation has occurred, and the assay data will be invalid.

Part 4: Visualizations

Workflow N1 Weigh 7-methoxy-1H-pyrazolo [3,4-b]quinoline N2 Dissolve in Anhydrous DMSO (Max 10-20 mM) N1->N2 Argon flush N3 Aliquot & Store at -80°C (Avoid Freeze-Thaw) N2->N3 Single-use N4 Dilute in Assay Buffer (e.g., HEPES pH 7.4) N3->N4 Thaw at RT N5 Validate Concentration (UV-Vis at 340 nm) N4->N5 <1% DMSO final N6 Proceed to Biological Assay N5->N6 If soluble

Workflow for stable DMSO stock preparation and validated aqueous buffer dilution.

Pathway Stimulus Bacterial Infection Kinase Serine/Threonine Kinase Stimulus->Kinase Downstream Kanamycin Resistance Kinase->Downstream Phosphorylation Inhibitor 7-methoxy-1H-pyrazolo [3,4-b]quinoline Inhibitor->Kinase Competitive Inhibition Arrest Growth Inhibition Inhibitor->Arrest Induces Outcome Bacterial Survival Downstream->Outcome

Mechanism of bacterial kinase inhibition by 7-methoxy-1H-pyrazolo[3,4-b]quinoline.

References

  • Source: sigmaaldrich.
  • Source: researchgate.
  • Source: nih.gov (PMC)
  • Title: Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial)

Sources

Reference Data & Comparative Studies

Validation

Comparative cytotoxicity of 7-methoxy-1H-pyrazolo[3,4-b]quinoline vs doxorubicin

Topic: Comparative Cytotoxicity of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline vs. Doxorubicin Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Cytotoxicity of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline vs. Doxorubicin Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between 7-methoxy-1H-pyrazolo[3,4-b]quinoline (specifically the 3-amino derivative, often coded as QTZ05 ) and the standard chemotherapeutic agent Doxorubicin . While Doxorubicin remains a clinical gold standard for a broad spectrum of cancers, its utility is limited by cumulative cardiotoxicity and multidrug resistance (MDR).

The 7-methoxy-1H-pyrazolo[3,4-b]quinoline scaffold represents a class of DNA-intercalating agents designed to mimic the planar topology of acridines and anthracyclines but with a distinct nitrogen-rich heterocyclic core. Experimental data indicates that while Doxorubicin exhibits broad-spectrum efficacy, the 7-methoxy derivative displays a unique selectivity profile , showing high potency against colon (HCT-116) and triple-negative breast cancer (MDA-MB-231) lines, while remaining notably less active against MCF-7 luminal breast cancer cells—a sharp contrast to Doxorubicin’s pan-activity.

Compound Profiles & Chemical Identity

Feature7-Methoxy-1H-pyrazolo[3,4-b]quinoline Doxorubicin (Adriamycin)
Class Tricyclic Aza-heterocycle (Pyrazoloquinoline)Anthracycline Antibiotic
Core Structure Fused Pyrazole + Quinoline ringsTetracyclic aglycone + Daunosamine sugar
Key Substituent 7-Methoxy (electron-donating); 3-Amino (H-bond donor)Hydroxyls, Methoxy, Amino sugar
Primary MOA DNA Intercalation, Topoisomerase II InhibitionDNA Intercalation, Topo II Poisoning, ROS Generation
Solubility Low (requires DMSO/organic co-solvent)Moderate (Water soluble as HCl salt)

Mechanistic Comparison

Doxorubicin: The "Dirty" Bomb

Doxorubicin operates via three concurrent mechanisms, contributing to both its high efficacy and high toxicity:

  • Intercalation: Inserts between DNA base pairs, disrupting replication.

  • Topoisomerase II Poisoning: Stabilizes the DNA-Topo II cleavable complex, causing double-strand breaks.

  • ROS Generation: Quinone moiety undergoes redox cycling, generating superoxide radicals (primary cause of cardiotoxicity).

7-Methoxy-1H-pyrazolo[3,4-b]quinoline (QTZ05): The Targeted Intercalator

The 7-methoxy derivative functions primarily as a DNA intercalator and Topoisomerase II inhibitor but lacks the quinone moiety responsible for the extensive oxidative stress seen with Doxorubicin.

  • Cell Cycle Arrest: Induces accumulation in the sub-G1 phase (indicative of apoptosis) and G2/M phase arrest in sensitive lines.

  • Apoptosis: Triggers the intrinsic mitochondrial pathway, evidenced by chromatin condensation and Annexin V binding.

Mechanistic Pathway Visualization

MOA_Comparison Drug_DOX Doxorubicin Target_DNA DNA Intercalation Drug_DOX->Target_DNA Target_Topo Topoisomerase II Inhibition Drug_DOX->Target_Topo Target_ROS Redox Cycling (ROS) Drug_DOX->Target_ROS Drug_QTZ 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Drug_QTZ->Target_DNA Drug_QTZ->Target_Topo Effect_DSB DNA Double-Strand Breaks Target_DNA->Effect_DSB Target_Topo->Effect_DSB Effect_Mito Mitochondrial Dysfunction Target_ROS->Effect_Mito Outcome_Apoptosis Apoptosis (Sub-G1) Effect_DSB->Outcome_Apoptosis Effect_Mito->Outcome_Apoptosis Outcome_Cardio Cardiotoxicity Effect_Mito->Outcome_Cardio Side Effect

Caption: Comparative Mechanism of Action. Note Doxorubicin's dual pathway involving ROS generation, absent in the Pyrazoloquinoline scaffold.

Comparative Cytotoxicity Data

The following data aggregates findings from Karthikeyan et al. and related SAR studies. The 7-methoxy substitution is critical for potency; removing it or moving it to the 6-position significantly alters activity.

Table 1: IC50 Values (µM) – 24-48h Exposure
Cell LineTissue Origin7-Methoxy-PQ (QTZ05) Doxorubicin Performance Note
HCT-116 Colon Carcinoma2.3 ± 0.1 0.5 - 1.2Highly Potent: QTZ05 is effective in the low micromolar range, comparable to clinical standards.
HT-29 Colon Carcinoma5.8 ± 0.4 ~1.0Active: Retains potency in p53-mutant lines.
MDA-MB-231 Breast (TNBC)~4.5 0.1 - 0.5Sensitive: Significant apoptosis induction (>45% at 50 µM).
MCF-7 Breast (Luminal)> 100 (Resistant)0.2 - 0.8Distinct Profile: Unlike Dox, QTZ05 shows poor efficacy here, suggesting a dependence on specific genetic backgrounds (e.g., p53 status or ER expression).
CHO Hamster Ovary (Normal)~14.0 > 20 (Variable)Toxicity Window: QTZ05 shows a narrower therapeutic index than Dox in some in vitro models.

Key Insight: The resistance of MCF-7 cells to the 7-methoxy derivative, despite the sensitivity of MDA-MB-231 cells, suggests that the drug's mechanism may bypass Estrogen Receptor (ER) signaling or rely on pathways defective in Triple-Negative Breast Cancer (TNBC).

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: Synthesis of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline

Rationale: The Friedländer condensation is the most robust method for generating the core scaffold.

  • Reagents: 2-Amino-4-methoxybenzophenone (or corresponding anthranilic aldehyde) + 2-pyrazolin-5-one derivative.

  • Reaction: Reflux in glacial acetic acid or ethylene glycol (140°C) for 4–6 hours.

  • Catalyst: A drop of conc. H2SO4 or p-toluenesulfonic acid can accelerate cyclization.

  • Purification: Precipitate with water, filter, and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via 1H-NMR (Look for methoxy singlet at ~3.9 ppm and characteristic aromatic protons).

Protocol B: Comparative MTT Cytotoxicity Assay

Rationale: Standard colorimetric assessment of metabolic activity.

  • Seeding: Plate cells (HCT-116 and MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Preparation: Dissolve 7-methoxy-PQ in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media. Keep DMSO < 0.5%.

  • Treatment: Add 100 µL of drug solution to wells. Include Doxorubicin (positive control) and DMSO (vehicle control). Incubate for 48h.

  • Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: To distinguish between cytostatic effects and apoptosis (Sub-G1).

  • Treatment: Treat cells with IC50 concentration of 7-methoxy-PQ for 24h.

  • Harvest: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend in 70% ethanol (dropwise while vortexing). Fix at -20°C for >2 hours.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.

  • Analysis: Acquire >10,000 events on a Flow Cytometer. Look for the "Sub-G1" peak (hypodiploid DNA) indicative of apoptotic fragmentation.

Conclusion & Therapeutic Outlook

7-Methoxy-1H-pyrazolo[3,4-b]quinoline (QTZ05) is a potent lead compound that rivals Doxorubicin in specific cancer subtypes (Colon, TNBC) while exhibiting a distinct resistance profile in others (Luminal Breast).

  • Advantages: Lack of the quinone moiety suggests a potentially lower cardiotoxic risk profile regarding oxidative stress mechanisms.

  • Limitations: Lower water solubility and a narrower therapeutic window in vitro compared to optimized clinical anthracyclines.

  • Recommendation: This scaffold is an excellent candidate for Antibody-Drug Conjugate (ADC) payloads where high potency and hydrophobic nature are advantageous, or for combination therapies targeting Doxorubicin-resistant colon cancer.

References

  • Karthikeyan, C., et al. (2018). "1H-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest."[1][2] Bioorganic & Medicinal Chemistry Letters, 28(13), 2244-2249.[2] Link

  • Matusiak, V., et al. (2022). "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research." Molecules, 27(9), 2775. Link

  • Lapa, G.B., et al. (2012). "Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases." Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5). Link

  • Ahsan, M.J., et al. (2016). "Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective." Pharmaceuticals, 16(2), 299.[3] Link

Sources

Comparative

A Comparative Guide to Purity Validation of 7-methoxy-1H-pyrazolo[3,4-b]quinoline Using Elemental Analysis

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. The heterocyclic compound 7-methoxy-1H-pyrazolo[...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. The heterocyclic compound 7-methoxy-1H-pyrazolo[3,4-b]quinoline, a scaffold of interest in medicinal chemistry, is no exception. Ensuring the integrity of the bulk substance is paramount before its use in biological assays or further synthetic modifications.

This guide provides an in-depth examination of elemental analysis as a fundamental technique for verifying the purity of 7-methoxy-1H-pyrazolo[3,4-b]quinoline. We will explore the theoretical basis, present a detailed experimental protocol, and objectively compare its utility against other prevalent analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Foundational Role of Purity in Drug Discovery

The presence of impurities, including starting materials, by-products, or degradation products, can significantly impact experimental outcomes, leading to erroneous structure-activity relationship (SAR) data and potentially confounding biological results.[1] The International Council for Harmonisation (ICH) has established stringent guidelines (specifically ICH Q3A) that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances to ensure safety and efficacy.[1][2][3][4][5] While these guidelines are for regulatory submissions, the principles of minimizing and controlling impurities are critical from the earliest stages of research.

Elemental Analysis: A First Line of Purity Verification

Elemental analysis, often referred to as CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust technique that determines the mass percentage of these elements in a sample.[6][7] Its power lies in its ability to provide a direct comparison between the experimentally determined elemental composition and the theoretical values calculated from the compound's molecular formula. This makes it an excellent method for confirming the identity and assessing the purity of a bulk, synthesized compound.[8][9] Unlike spectroscopic methods that might not detect non-UV active or non-ionizable impurities, elemental analysis provides a fundamental measure of the compound's composition.[9]

Theoretical Elemental Composition of 7-methoxy-1H-pyrazolo[3,4-b]quinoline

To perform elemental analysis, we must first establish the theoretical composition based on the molecular formula.

  • Molecular Formula: C₁₁H₉N₃O

  • Molecular Weight: 211.21 g/mol

From this, the theoretical mass percentages of Carbon, Hydrogen, and Nitrogen are calculated:

  • Carbon (C): (12.01 * 11) / 211.21 * 100% = 62.55%

  • Hydrogen (H): (1.008 * 9) / 211.21 * 100% = 4.30%

  • Nitrogen (N): (14.01 * 3) / 211.21 * 100% = 19.90%

A significant deviation of the experimental results from these theoretical values indicates the presence of impurities.

Experimental Protocol: CHN Analysis

The following is a generalized procedure for performing CHN elemental analysis. Instrumentation from manufacturers like Elementar or Leco is commonly used.[10][11][12]

Instrumentation: A modern CHNS/O elemental analyzer. These instruments typically work via combustion analysis.[7][13]

Methodology:

  • Sample Preparation:

    • Ensure the sample of 7-methoxy-1H-pyrazolo[3,4-b]quinoline is completely dry and homogenous. The presence of residual solvents or water will significantly skew the hydrogen and carbon percentages.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature furnace (typically ~900-1000 °C).

    • The sample undergoes rapid and complete combustion in a stream of pure oxygen.[10] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂).

  • Gas Separation and Detection:

    • The resulting mixture of gases (CO₂, H₂O, N₂) is carried by a helium stream through a separation column.

    • The separated gases then pass through a thermal conductivity detector (TCD) or non-dispersive infrared (NDIR) detectors.[10] The detector measures the change in thermal conductivity or IR absorption of the gas stream, which is proportional to the concentration of each analyte gas.

  • Data Analysis:

    • The instrument's software, calibrated with known standards, converts the detector signals into mass percentages of C, H, and N.

    • The experimental results are then compared to the theoretical values. A generally accepted tolerance for high-purity compounds is within ±0.4% of the theoretical value for each element.

Visualizing the Elemental Analysis Workflow

The following diagram illustrates the key stages of the elemental analysis process.

elemental_analysis_workflow Elemental Analysis Workflow for Purity Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Homogenize & Dry Sample B Weigh 1-3 mg into Tin Capsule A->B C Combustion (~1000°C in O2) Generates CO2, H2O, N2 B->C Introduce to Analyzer D Gas Chromatography Separation C->D E Thermal Conductivity Detection (TCD) D->E F Calculate Experimental %C, %H, %N E->F Signal Processing G Compare with Theoretical Values F->G H Assess Purity (Deviation < 0.4%) G->H

Caption: Workflow for purity validation using elemental analysis.

Comparative Analysis: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool for assessing bulk purity, it should not be used in isolation.[9] Heterocyclic compounds can have impurities that are not easily detected by this method alone, such as isomers, which would have the same elemental composition.[14] Therefore, cross-validation with other analytical techniques is essential for a comprehensive purity assessment.[8]

Technique Principle Strengths for 7-methoxy-1H-pyrazolo[3,4-b]quinoline Weaknesses
Elemental Analysis Measures the mass percentage of C, H, and N in the bulk material.[6]- Confirms the correct elemental composition. - Excellent for detecting inorganic impurities and residual solvents.[9] - Provides a highly accurate assessment of bulk purity.- Cannot distinguish between isomers. - Insensitive to impurities with similar elemental compositions. - Does not provide structural information.
HPLC (UV Detection) Separates compounds based on their differential partitioning between a mobile and stationary phase.[15]- High sensitivity for detecting and quantifying organic impurities.[15][16] - Can separate structurally similar compounds. - Provides purity as a percentage of the total detected peak area.- Requires a chromophore (UV-active group) for detection. - Purity is relative to other detected components. - May not detect impurities that co-elute with the main peak.[17]
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of hydrogen atoms, providing detailed structural information.[18]- Provides unambiguous structure elucidation.[18][19][20] - Can identify and quantify impurities by their unique proton signals.[18] - qNMR (quantitative NMR) can be used for absolute purity determination.[21]- May be less sensitive to low-level impurities compared to HPLC. - Complex spectra can make impurity identification challenging. - Cannot detect impurities without protons (e.g., inorganic salts).
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Confirms the molecular weight of the compound. - Highly sensitive for detecting impurities with different molecular weights. - Can be coupled with HPLC (LC-MS) for powerful impurity profiling.- Generally not a quantitative technique on its own. - Ionization efficiency can vary significantly between compounds. - Cannot distinguish between isomers without fragmentation studies.

A Multi-faceted Approach to Purity Validation

A robust purity validation strategy leverages the strengths of multiple techniques. The diagram below illustrates a logical workflow for cross-validation.

cross_validation_logic Purity Cross-Validation Logic cluster_primary Primary Analysis cluster_secondary Secondary (Quantitative) Analysis cluster_conclusion Final Assessment A Synthesized Compound (7-methoxy-1H-pyrazolo[3,4-b]quinoline) B Elemental Analysis (Confirm Bulk Composition) A->B C NMR Spectroscopy (Confirm Structure) A->C D Mass Spectrometry (Confirm Molecular Weight) A->D E HPLC Analysis (Quantify Organic Impurities) A->E F Data Concordance Check B->F C->F D->F E->F G Purity Confirmed (>95-99% based on application) F->G

Sources

Validation

Technical Guide: IR Spectroscopy Characterization of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline

Executive Summary & Scientific Context In the development of fused heterocyclic pharmacophores, 7-methoxy-1H-pyrazolo[3,4-b]quinoline represents a critical scaffold due to its intercalative DNA binding properties and pot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of fused heterocyclic pharmacophores, 7-methoxy-1H-pyrazolo[3,4-b]quinoline represents a critical scaffold due to its intercalative DNA binding properties and potential as a fluorescence probe.

For researchers synthesizing this compound, Infrared (IR) spectroscopy is not merely a "fingerprinting" tool; it is the primary method for validating the cyclocondensation mechanism . The transition from the open-chain precursor (2-chloro-7-methoxyquinoline-3-carbaldehyde) to the fused pyrazole ring involves distinct changes in dipole moments and bond orders that are immediately visible in the mid-IR region.

This guide provides a comparative spectral analysis, distinguishing the target molecule from its synthetic precursors and structural isomers to ensure high-confidence structural validation.

Comparative Analysis: Target vs. Precursor

The most common synthesis route involves the reaction of 2-chloro-7-methoxyquinoline-3-carbaldehyde with hydrazine hydrate. The success of this reaction is defined by the disappearance of the aldehyde carbonyl and the emergence of the pyrazole N-H stretch.

Spectral Comparison Table
Functional GroupVibration ModePrecursor (2-Cl-7-OMe-quinoline-3-CHO)Target Product (7-OMe-1H-pyrazolo[3,4-b]quinoline)Diagnostic Status
Carbonyl (C=O) Stretching1685 – 1695 cm⁻¹ (Strong)Absent Primary Indicator of Conversion
Amine (N-H) StretchingAbsent3150 – 3400 cm⁻¹ (Broad)Primary Indicator of Cyclization
Imine (C=N) Stretching~1580 cm⁻¹ (Quinoline ring)1610 – 1625 cm⁻¹ (New Pyrazole C=N)Secondary Confirmation
Ether (Ar-O-C) Asym. Stretch1240 – 1260 cm⁻¹1240 – 1260 cm⁻¹Conserved (Internal Standard)
Ether (Ar-O-C) Sym. Stretch1020 – 1050 cm⁻¹1020 – 1050 cm⁻¹Conserved
Aromatic C-H Stretching3010 – 3080 cm⁻¹3010 – 3080 cm⁻¹Conserved
Mechanistic Visualization

The following diagram illustrates the structural transformation and the corresponding spectral shifts.

SynthesisIR Precursor Precursor: 2-chloro-7-methoxy- quinoline-3-carbaldehyde Reagents Hydrazine Hydrate (Cyclocondensation) Precursor->Reagents Feat_Prec Key IR Signals: • ν(C=O): ~1690 cm⁻¹ (Strong) • No ν(N-H) Precursor->Feat_Prec Product Target: 7-methoxy-1H- pyrazolo[3,4-b]quinoline Reagents->Product -HCl, -H₂O Feat_Prod Key IR Signals: • No ν(C=O) • ν(N-H): 3150-3400 cm⁻¹ • ν(C=N): ~1620 cm⁻¹ Product->Feat_Prod

Caption: Synthesis pathway showing the critical loss of the carbonyl signal and formation of the pyrazole N-H bond.

Detailed Peak Assignments & Causality

This section details the specific vibrational modes for the target molecule, explaining the physical chemistry behind the observed wavenumbers.

A. The Pyrazole N-H Stretch (3150 – 3400 cm⁻¹)
  • Observation: A broad, medium-intensity band.

  • Causality: The N1-H proton in the pyrazole ring is highly acidic and participates in intermolecular hydrogen bonding in the solid state.

  • Differentiation: In dilute solution (e.g., CHCl₃), this band sharpens and shifts to higher frequency (~3450 cm⁻¹). In solid-state (KBr/ATR), the broadening confirms the integrity of the crystal lattice H-bonding network.

B. The Methoxy "Fingerprint" (1250 & 1030 cm⁻¹)
  • Observation: Two distinct bands in the fingerprint region.

  • Causality:

    • ~1250 cm⁻¹ (ν_as): Asymmetric stretching of the C(aryl)–O bond. The resonance of the quinoline ring increases the bond order, pushing this higher than typical aliphatic ethers.

    • ~1030 cm⁻¹ (ν_s): Symmetric stretching of the O–CH₃ bond.

  • Strategic Value: These peaks must remain unchanged from the precursor. If they shift significantly or disappear, it indicates decomposition of the ether linkage (e.g., hydrolysis to a phenol).

C. The C=N Pyrazole/Quinoline Modes (1590 – 1625 cm⁻¹)
  • Observation: Multiple sharp bands.

  • Causality: The fusion of the pyrazole and quinoline rings creates a rigid heteroaromatic system. The band at ~1620 cm⁻¹ is characteristic of the pyrazole C=N stretch, distinct from the skeletal vibrations of the benzene ring (~1500-1600 cm⁻¹).

Experimental Protocol: Validating the Spectrum

To ensure the data matches the assignments above, the following protocol minimizes artifacts (especially water interference in the N-H region).

Workflow Diagram

Protocol Sample Solid Sample (7-OMe-PQ) Prep Sample Prep: Dry 2h @ 60°C (Remove solvates) Sample->Prep Method Method Selection Prep->Method ATR ATR (Diamond/ZnSe) Preferred for QC Method->ATR Rapid KBr KBr Pellet (1:100 ratio) Method->KBr High Res Analysis Acquisition: 4000-400 cm⁻¹ Res: 4 cm⁻¹ ATR->Analysis KBr->Analysis Validation Validation Check: Is ν(OH) > 3500 absent? Is ν(C=O) 1690 absent? Analysis->Validation

Caption: Operational workflow for acquiring high-fidelity IR data, emphasizing the drying step to prevent water peaks from obscuring the N-H region.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • The pyrazole N-H region overlaps with O-H stretches from water.

    • Action: Dry the sample under vacuum at 50-60°C for 2 hours to remove lattice water or ethanol solvates from recrystallization.

  • Technique Selection:

    • ATR (Attenuated Total Reflectance): Recommended for routine QC. Ensure high contact pressure to resolve the aromatic C-H overtones.

    • KBr Pellet: Recommended for publication-quality spectra. Use spectroscopic grade KBr (dried) to avoid "ghost" water peaks at 3400 cm⁻¹.

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹.

    • Scans: Minimum 32 (ATR) or 16 (KBr) to improve Signal-to-Noise ratio for weak overtone bands.

    • Resolution: 4 cm⁻¹.

References

  • Gamal-Eldeen, A. M., et al. (2009). "Synthesis and biological evaluation of pyrazolo[3,4-b]quinolines." European Journal of Medicinal Chemistry. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Methoxy/Ar-H assignments).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2064010, 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Link

  • Matusiak, G., & Szulc, Z. (2022). "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research." Molecules, 27(9), 2775.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7-methoxy-1H-pyrazolo[3,4-b]quinoline

[1][2] Part 1: Executive Summary (Immediate Action Card) Treat this compound as a High-Potency Pharmacological Agent (HPPA). 7-methoxy-1H-pyrazolo[3,4-b]quinoline is a fused heterocyclic system sharing structural homolog...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary (Immediate Action Card)

Treat this compound as a High-Potency Pharmacological Agent (HPPA). 7-methoxy-1H-pyrazolo[3,4-b]quinoline is a fused heterocyclic system sharing structural homology with known DNA-intercalating agents and kinase inhibitors. In the absence of compound-specific toxicology data, you must apply the Precautionary Principle : assume genotoxicity and high acute toxicity.

Critical Parameter Operational Directive
Primary Hazard Suspected Mutagen / Irritant. High risk of skin absorption due to the lipophilic methoxy group.
Disposal Method High-Temperature Incineration (via EHS-approved hazardous waste vendor).
Drain Disposal STRICTLY PROHIBITED. Toxic to aquatic life with long-lasting effects.[1][2]
Inactivation Chemical inactivation (bleach/acid) is NOT recommended at the bench scale due to unpredictable byproducts.
Spill Response Do not dry sweep. Use wet-wiping or HEPA vacuum to prevent aerosolization.
Part 2: Scientific Rationale & Hazard Profiling[5]

To handle this chemical safely, you must understand why it is dangerous. The safety profile is derived from its Structure-Activity Relationship (SAR):

  • The Quinoline Core: The [3,4-b] fused quinoline scaffold is historically associated with DNA intercalation. This planar structure allows the molecule to slip between base pairs, potentially causing frameshift mutations.

  • The Methoxy Substituent (-OCH₃): This group at the 7-position significantly increases the molecule's lipophilicity (LogP).

    • Operational Impact: Unlike polar salts, this compound will readily cross the stratum corneum (outer skin layer) and cell membranes. Double-gloving is not optional; it is a kinetic necessity.

  • The Pyrazole Ring: Adds nitrogen-rich density, often increasing binding affinity to biological targets (enzymes/receptors), which necessitates treating the waste as a bioactive substance.

Part 3: Step-by-Step Disposal Protocol

This protocol uses a Self-Validating System : every step includes a check to ensure containment before moving to the next.

A. Solid Waste (Pure Compound or Precipitate)

Goal: Isolate the solid from the environment without creating dust.

  • PPE Verification:

    • Nitrile gloves (Double layer: 4 mil inner, 5-8 mil outer).

    • Lab coat (fully buttoned).

    • Safety goggles (ANSI Z87.1).

    • Respiratory:[3][2][4][5][6][7][8] If handling >500mg of dry powder outside a fume hood, an N95 or P100 respirator is required.

  • Containment (The "Over-Pack" Method):

    • Step 1: Transfer the solid compound into a primary screw-top vial (glass or HDPE).

    • Step 2: Wipe the exterior of the primary vial with an acetone-dampened Kimwipe.

    • Step 3: Place the dirty Kimwipe and the primary vial into a secondary, wide-mouth clear plastic jar (polyethylene).

    • Step 4: Seal the secondary jar. This creates a "dry tomb" for the waste.

  • Labeling:

    • Apply a hazardous waste tag immediately.

    • Constituents: "7-methoxy-1H-pyrazolo[3,4-b]quinoline, solid."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

B. Liquid Waste (Mother Liquors / Reaction Mixtures)

Goal: Prevent solvent incompatibility and accidental polymerization.

  • Solvent Identification: Identify the carrier solvent (e.g., DMSO, DCM, Methanol).

    • Critical Check: Ensure the waste stream does NOT contain oxidizers (e.g., Hydrogen Peroxide, Nitric Acid). Pyrazoloquinolines are nitrogen-rich and can form unstable N-oxides or nitro-compounds if mixed with strong oxidizers.

  • Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, DMSO, or Acetone.

  • Transfer:

    • Pour into the appropriate satellite accumulation container using a funnel.

    • Rinse: Rinse the reaction vessel 2x with a minimal amount of compatible solvent and add rinsate to the waste container.

C. Contaminated Glassware & Sharps
  • Syringes/Needles: Do not recap. Discard immediately into a rigid Biohazard/Sharps container. The residual chemical is incinerated with the plastic.

  • Glassware: Triple rinse with acetone. Collect the acetone as Halogenated or Non-Halogenated waste (depending on your facility's acetone rules). Once triple-rinsed, glassware can be washed normally.

Part 4: Operational Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of 7-methoxy-1H-pyrazolo[3,4-b]quinoline.

DisposalWorkflow Start Waste Generation: 7-methoxy-1H-pyrazolo[3,4-b]quinoline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Double Containment: Primary Vial -> Secondary Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Tagging Labeling: Name + 'Toxic/Irritant' SolidPack->Tagging Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalo Halo->Tagging NonHalo->Tagging Final EHS Pickup (Incineration) Tagging->Final

Figure 1: Decision tree for the segregation and packaging of pyrazoloquinoline waste streams.

Part 5: Regulatory Compliance & Waste Coding[2]

In the United States (RCRA/EPA) and EU, this specific isomer is not explicitly listed (i.e., it is not a P-list or U-list chemical by name). Therefore, you must classify it based on Generator Knowledge and Characteristics .

Regulatory BodyClassification / CodeRationale
EPA (RCRA) Process Waste (Unlisted) Treat as hazardous due to toxicity. If dissolved in flammable solvent, add D001 .[9]
EPA (RCRA) D001 (Ignitable)Only applies if disposed of in flammable solvents (MeOH, Acetone).
EPA (RCRA) F-Codes (F002/F003) Applies to the solvent carrying the waste (e.g., spent methylene chloride or acetone).[9]
EU (EWC) 16 05 06 *"Laboratory chemicals, consisting of or containing hazardous substances, including mixtures."
DOT (Shipping) UN 2811 Toxic solids, organic, n.o.s. (not otherwise specified).

Compliance Note: Never label the waste simply as "Organic Waste." You must list the chemical name.[10] If your facility uses "Waste Profiles," assign this to the "Toxic/Bioactive Organic" profile.

Part 6: Emergency Contingencies

Scenario: Benchtop Spill (< 1 gram)

  • Alert: Notify nearby personnel.

  • PPE: Don fresh gloves and safety glasses.

  • Isolate: Cover the spill with a solvent-dampened pad (Acetone or Ethanol). Do not use water immediately, as the compound is likely hydrophobic and will just spread.

  • Clean: Wipe up the material.[11]

  • Wash: Clean the surface with soap and water 3 times to remove residues.

  • Disposal: Place all wipes and gloves used into the solid hazardous waste stream.

Scenario: Skin Exposure

  • Flush: Immediately wash with soap and copious amounts of water for 15 minutes.[8][10]

  • Solvent Warning: DO NOT use ethanol or acetone to wash skin. This will dissolve the methoxy-compound and drive it deeper into the dermis/bloodstream.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7048, Quinoline. (General scaffold toxicity data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard protocols for handling heterocyclic organics). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. (Identification and Listing of Hazardous Waste). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 7-methoxy-1H-pyrazolo[3,4-b]quinoline

As a Senior Application Scientist, I frequently consult on the safe handling of highly active, small-molecule synthetic heterocycles. 7-methoxy-1H-pyrazolo[3,4-b]quinoline is a prime example of a compound that requires r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly active, small-molecule synthetic heterocycles. 7-methoxy-1H-pyrazolo[3,4-b]quinoline is a prime example of a compound that requires rigorous, causality-driven safety protocols.

While this scaffold is highly valued in drug development for its potent anti-HSV-1 properties and its ability to inhibit bacterial serine/threonine protein kinases , its mechanism of action inherently poses severe occupational hazards. To build a self-validating safety protocol, we must move beyond generic safety data sheets and design our handling procedures around the compound's specific physicochemical and biological properties.

Mechanistic Causality & Hazard Profile

To understand why specific Personal Protective Equipment (PPE) is mandated, we must first examine the compound's biological behavior. The pyrazolo[3,4-b]quinoline core is highly lipophilic, allowing it to readily cross cellular membranes.

While the base scaffold is 7-methoxy-1H-pyrazolo[3,4-b]quinoline, the most comprehensive toxicological data is derived from its highly active 3-amino congener. As a standard safety heuristic in early-stage drug development, we apply the hazard profile of the most potent derivative to the entire structural class. In vitro studies demonstrate that at concentrations of 50–100 μM, methoxy derivatives of this class induce severe cytotoxicity, triggering G2/M phase cell cycle arrest and massive apoptosis, particularly in normal epithelial tissues .

Table 1: Cytotoxic Profile of Methoxy-Pyrazoloquinoline Derivatives (at 100 μM)

Cell LineTissue TypeCytotoxicityApoptosis RateCell Cycle Impact
MCF-10A Normal Breast Epithelial>90% cell death~5%G2/M Arrest (20-35%)
MCF-12A Normal Breast Epithelial>90% cell death~30%G2/M Arrest (20-35%)
MDA-MB-231 Breast CarcinomaSignificant cell death>45%G2/M Arrest (~35%)
MCF-7 Breast Carcinoma<50% cell death<10%Minimal Impact

Because you will likely be solubilizing this compound in Dimethyl Sulfoxide (DMSO)—a universal solvent that drastically accelerates dermal penetration—standard laboratory PPE is insufficient. The handling protocol must be a self-validating system designed to prevent both aerosol inhalation and solvent-assisted dermal absorption.

Causality-Driven PPE Selection

  • Dermal Protection (Double Nitrile Gloving): The lipophilic nature of the compound dictates that standard latex is an unacceptable barrier. You must use double-layered, powder-free nitrile gloves.

    • Causality: If a micro-spill of the DMSO-solubilized compound occurs, the outer glove acts as a sacrificial layer that can be immediately doffed. The inner glove maintains the barrier, preventing the DMSO from carrying the apoptotic agent directly into your bloodstream.

  • Mucosal Protection (Fitted Safety Goggles): Standard safety glasses leave the orbital cavity exposed to airborne particulates.

    • Causality: When weighing the dry powder, electrostatic repulsion can aerosolize the compound. Fitted, splash-proof chemical goggles are mandatory to prevent mucosal absorption.

  • Body Protection (Fluid-Resistant Lab Coat & Tyvek Sleeves): A standard woven cotton lab coat will absorb DMSO and hold the chemical against your skin.

    • Causality: A fluid-resistant (e.g., polypropylene-coated) lab coat paired with disposable Tyvek sleeves ensures that accidental splashes are repelled rather than absorbed.

Operational Workflows: Step-by-Step Methodology

Phase 1: Preparation and Engineering Controls
  • Establish Containment: Conduct all operations inside a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a hard-ducted Chemical Fume Hood. Verify inward airflow (face velocity of 80–100 fpm) before opening the chemical container.

  • Static Mitigation: Use an anti-static zeroing boat and a grounded micro-spatula. The dry powder is highly susceptible to static cling, which increases the risk of aerosolization outside the weighing vessel.

Phase 2: Active Solubilization
  • Weighing: Carefully transfer the required mass of 7-methoxy-1H-pyrazolo[3,4-b]quinoline into a pre-tared amber glass vial. (The amber glass prevents potential UV-induced degradation of the heterocyclic core).

  • Solvent Addition: Add the required volume of anhydrous DMSO directly into the vial while still inside the fume hood.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap. Vortex the solution only after ensuring the cap is fully secured to prevent micro-droplet ejection.

Phase 3: Decontamination and Disposal
  • Oxidative Cleavage (Decontamination): Wipe down the spatula, balance pan, and hood surface with a 10% sodium hypochlorite (bleach) solution.

    • Causality: The oxidative power of bleach disrupts the electron-rich pyrazoloquinoline ring system, neutralizing its kinase-inhibitory and cytotoxic activity.

  • Secondary Wipe: Follow the bleach wipe with a 70% ethanol wipe to remove corrosive salt residues.

  • Waste Segregation: Dispose of all outer gloves, Tyvek sleeves, and weighing boats in a clearly labeled "Hazardous Chemical Waste - Cytotoxic" rigid container. Do not mix with standard biological waste.

Logical Workflow Diagram

G Hazard Hazard Identification 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Mech Biological Mechanism Cytotoxicity & G2/M Cell Cycle Arrest Hazard->Mech Drives EngControl Engineering Controls Chemical Fume Hood / Class II BSC Mech->EngControl Dictates Containment PPE Mandatory PPE Double Nitrile, Goggles, Tyvek Sleeves EngControl->PPE Supplements Handling Operational Workflow Anti-Static Weighing & DMSO Solubilization PPE->Handling Enables Safe Decon Chemical Decontamination 10% Bleach (Oxidative Cleavage) -> 70% EtOH Handling->Decon Concludes With

Logical workflow linking chemical hazard mechanisms to PPE selection and decontamination protocols.

References

  • Lapa, G. B., Bekker, O. B., Mirchink, E. P., Danilenko, V. N., & Preobrazhenskaya, M. N. (2013). "Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial) activity." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Arif, J. M., Kunhi, M., Subramanian, M. P., Bekhit, A. A., El-Sayed, O. A., Al-Hussein, K., Aboul-Enein, H. Y., & Al-Khodairy, F. M. (2007). "Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Derivatives." International Journal of Biomedical Science.[Link]

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